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  • Product: Deacetyl-N,O-didemethyldiltiazem hydrochloride
  • CAS: 142926-09-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of deacetyl-N,O-didemethyldiltiazem hydrochloride

Foreword This technical guide provides a comprehensive overview of deacetyl-N,O-didemethyldiltiazem hydrochloride, a significant metabolite of the widely prescribed calcium channel blocker, diltiazem. This document is in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

This technical guide provides a comprehensive overview of deacetyl-N,O-didemethyldiltiazem hydrochloride, a significant metabolite of the widely prescribed calcium channel blocker, diltiazem. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacological profile of this compound. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for those engaged in the study of diltiazem metabolism and the broader field of cardiovascular pharmacology.

Introduction

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated through the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial oxygen demand.[2] Upon administration, diltiazem undergoes extensive and complex metabolism, primarily in the liver, through pathways including deacetylation, N-demethylation, and O-demethylation.[3] These metabolic transformations give rise to a number of metabolites, some of which retain pharmacological activity and may contribute to the overall therapeutic and toxicological profile of diltiazem.[4]

One such metabolite is deacetyl-N,O-didemethyldiltiazem. This guide focuses on the hydrochloride salt of this metabolite, providing a detailed examination of its chemical and biological characteristics. Understanding the properties of this specific metabolite is crucial for a complete comprehension of diltiazem's pharmacokinetics and pharmacodynamics, and for the development of more refined therapeutic strategies.

Chemical Identity and Structure

Deacetyl-N,O-didemethyldiltiazem hydrochloride is a derivative of diltiazem that has undergone enzymatic removal of its acetyl group, as well as the methyl groups from both the N-terminal and the methoxy group on the phenyl ring.

2.1. Chemical Structure

Caption: 2D Chemical Structure of Deacetyl-N,O-didemethyldiltiazem.

2.2. Nomenclature and Identification

IdentifierValueSource
IUPAC Name (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride[5]
CAS Number 142926-09-8 (hydrochloride); 86408-42-6 (free base)[6][7]
Molecular Formula C₁₈H₂₁ClN₂O₃S[6]
Molecular Weight 380.89 g/mol [6]

Physicochemical Properties

The physicochemical properties of a drug molecule and its metabolites are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific experimental data for deacetyl-N,O-didemethyldiltiazem hydrochloride is limited, the properties of the parent drug, diltiazem hydrochloride, and a related metabolite, desacetyl diltiazem hydrochloride, provide valuable context.

PropertyDeacetyl-N,O-didemethyldiltiazem Hydrochloride (Predicted/Inferred)Diltiazem HydrochlorideDesacetyl Diltiazem Hydrochloride
Melting Point Data not available210-215 °C (with decomposition)133 - 136 °C
Solubility Expected to be soluble in waterFreely soluble in water, methanol, and chloroformSlightly soluble in Chloroform, Methanol, and Water
pKa Data not available~7.7Data not available

Note: The properties of diltiazem hydrochloride and desacetyl diltiazem hydrochloride are provided for comparative purposes.[8][9] The increased polarity from the additional hydroxyl group in deacetyl-N,O-didemethyldiltiazem hydrochloride suggests it is likely to be water-soluble.

Synthesis and Purification

A plausible synthetic route would involve the de-protection of the hydroxyl and amino groups of a suitably protected diltiazem precursor. The challenge lies in the selective de-methylation and de-acetylation without affecting the core benzothiazepine structure.

Synthesis_Workflow Start Diltiazem or suitable precursor Step1 Protecting Group Introduction (if necessary) Start->Step1 Step2 Deacetylation Step1->Step2 Step3 N-Demethylation Step2->Step3 Step4 O-Demethylation Step3->Step4 Step5 Purification (e.g., Chromatography) Step4->Step5 Step6 Salt Formation (HCl) Step5->Step6 End Deacetyl-N,O-didemethyldiltiazem HCl Step6->End

Caption: Generalized Synthetic Workflow for Diltiazem Metabolites.

Note on Synthesis: The synthesis of diltiazem metabolites often involves multi-step processes with careful control of reaction conditions to achieve the desired regioselectivity. The purification of the final product is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

The accurate and sensitive detection and quantification of diltiazem and its metabolites in biological matrices and pharmaceutical formulations are paramount for pharmacokinetic studies, quality control, and clinical monitoring. HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the dedicated analysis of deacetyl-N,O-didemethyldiltiazem hydrochloride is not detailed in the available literature, methods developed for diltiazem and its other metabolites can be adapted. A stability-indicating HPLC method has been developed for diltiazem and its major metabolite, desacetyl diltiazem.[1]

Exemplary HPLC Protocol (Adapted for Metabolite Analysis):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile). The gradient or isocratic elution profile would need to be optimized to achieve adequate separation of the target metabolite from diltiazem and other metabolites. A mobile phase composition of 650:350 (v/v) acetate buffer and acetonitrile has been reported for the analysis of diltiazem and desacetyl diltiazem.[1]

  • Flow Rate: A typical flow rate would be in the range of 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of approximately 240 nm is suitable for diltiazem and its metabolites.[10]

  • Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering matrix components.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of drug metabolites, especially at low concentrations in complex biological matrices.

Exemplary LC-MS/MS Protocol (Adapted for Metabolite Analysis):

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-efficiency reversed-phase column, such as an ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm), is often used.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed for diltiazem and its metabolites.

  • Mass Spectrometry: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]⁺ of deacetyl-N,O-didemethyldiltiazem, and the product ions would be specific fragments generated through collision-induced dissociation.

Pharmacological and Metabolic Profile

6.1. Mechanism of Action

As a metabolite of diltiazem, deacetyl-N,O-didemethyldiltiazem is presumed to exert its pharmacological effects primarily through the blockade of L-type calcium channels, similar to the parent drug.[2] By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, it likely contributes to vasodilation and a decrease in heart rate.

6.2. Pharmacological Activity

Studies have shown that several of diltiazem's metabolites are pharmacologically active. The Ca²⁺ antagonistic activities of diltiazem and its metabolites have been investigated, with the following order of potencies (IC₅₀ values) reported: diltiazem > metabolite 17 ≥ metabolite 23 > metabolite 26 > metabolite 22 ≥ metabolite 25 > deacetyl-N,O-didemethyldiltiazem (metabolite 21) ≥ metabolite 24.[4] The IC₅₀ value for deacetyl-N,O-didemethyldiltiazem was found to be 112.2 ± 33.2 µM, indicating it is a significantly less potent calcium channel blocker than diltiazem (IC₅₀ = 0.98 ± 0.47 µM).[4]

6.3. Metabolic Pathway

Diltiazem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[12] Deacetyl-N,O-didemethyldiltiazem is formed through a series of metabolic reactions involving deacetylation, N-demethylation, and O-demethylation.

Metabolism Diltiazem Diltiazem Deacetyl Deacetyl-diltiazem Diltiazem->Deacetyl Deacetylation NDemethyl N-Demethyl-diltiazem Diltiazem->NDemethyl N-Demethylation ODemethyl O-Demethyl-diltiazem Diltiazem->ODemethyl O-Demethylation Target Deacetyl-N,O-didemethyldiltiazem Deacetyl->Target N,O-Didemethylation NDemethyl->Target Deacetylation, O-Demethylation ODemethyl->Target Deacetylation, N-Demethylation

Caption: Simplified Metabolic Pathways Leading to Deacetyl-N,O-didemethyldiltiazem.

Conclusion

Deacetyl-N,O-didemethyldiltiazem hydrochloride is a notable metabolite of diltiazem, possessing a distinct chemical structure and pharmacological activity profile. Although less potent than the parent drug as a calcium channel blocker, its formation and potential accumulation, particularly in individuals with altered drug metabolism, warrant consideration in the overall assessment of diltiazem therapy. This technical guide has provided a consolidated overview of the current knowledge on this metabolite, highlighting its chemical properties, analytical characterization, and pharmacological context. Further research is needed to fully elucidate its physicochemical properties and to develop specific, validated analytical methods and a more detailed understanding of its clinical significance.

References

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. [Link]

  • Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. PMC. [Link]

  • A Robust and Sensitive Instrument for Quantification of N-Nitroso-N-Des Methyl Diltiazem Impurity in Diltiazem Drug Product. LabRulez LCMS. [Link]

  • High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets. PubMed. [Link]

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. [Link]

  • RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. ResearchGate. [Link]

  • Pharmacokinetics and pharmacodynamics of intravenous diltiazem in patients with atrial fibrillation or atrial flutter. PubMed. [Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Ovid. [Link]

  • Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. PubMed. [Link]

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096. Oriental Journal of Chemistry. [Link]

  • Metabolism of Diltiazem: A Short Efficient Synthesis of N,N-Didesmethyldiltiazem - An Important Product of N-Demethylation. ResearchGate. [Link]

  • Deacetyl-N,O-didemethyldiltiazem hydrochloride. PubChem. [Link]

  • Pharmacokinetics and pharmacodynamics of intravenous diltiazem in patients with atrial fibrillation or atrial flutter. Circulation. [Link]

  • Studies on the metabolism of diltiazem in man. PubMed. [Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. ResearchGate. [Link]

  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. PubMed. [Link]

  • Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research International. [Link]

  • Deacetyl-N,O-didemethyldiltiazem. PubChem. [Link]

  • diltiazem hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. PubMed. [Link]

  • Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. PMC. [Link]

  • Process for production of diltiazem hydrochloride.
  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. ACS Publications. [Link]

  • CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. [Link]

  • CAS No : 142926-09-8 | Product Name : Deacetyl-N,O-didesmethyldiltiazem Hydrochloride. Pharmaffiliates. [Link]

  • Diltiazem and verapamil preferentially block inactivated cardiac calcium channels. PubMed. [Link]

Sources

Exploratory

Biotransformation Dynamics: The Metabolic Pathway of Diltiazem to Deacetyl-N,O-didemethyldiltiazem Hydrochloride

As a non-dihydropyridine calcium channel blocker, Diltiazem (DTZ) is a cornerstone in the management of hypertension and angina. However, its pharmacokinetic profile is heavily dictated by an extensive and complex first-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a non-dihydropyridine calcium channel blocker, Diltiazem (DTZ) is a cornerstone in the management of hypertension and angina. However, its pharmacokinetic profile is heavily dictated by an extensive and complex first-pass hepatic metabolism[1]. To fully understand the drug's efficacy, toxicity, and drug-drug interaction (DDI) potential, researchers must trace its biotransformation down to its terminal active metabolites.

This technical guide dissects the multi-enzymatic pathway leading to the formation of deacetyl-N,O-didemethyldiltiazem (commonly referred to as the M6 metabolite). While it exists in vivo as a free base, it is synthesized and utilized in analytical laboratories as the stable reference standard, deacetyl-N,O-didemethyldiltiazem hydrochloride .

Mechanistic Pathway Analysis: The Multi-Enzyme Web

The degradation of Diltiazem to M6 is not a single-step reaction but a convergent web requiring a triad of distinct enzymatic cleavages[2]. The formation of M6 requires the removal of an acetyl group, an N-methyl group, and an O-methyl group.

The Enzymatic Triad
  • Deacetylation (Esterase-Mediated): Hepatic esterases, primarily human carboxylesterase 1 (hCES1), cleave the acetyl group to form deacetyl-diltiazem (M1)[3].

  • N-Demethylation (CYP3A4-Mediated): Cytochrome P450 3A4 removes a methyl group from the terminal tertiary amine, a process often inhibited by the accumulation of oxidized DTZ metabolites [4].

  • O-Demethylation (CYP2D6-Mediated): The highly polymorphic Cytochrome P450 2D6 cleaves the methoxy group on the aromatic ring [5].

Causality in Pathway Preference

While these enzymes can theoretically act in various sequences, kinetic affinities dictate a dominant physiological route. When DTZ is deacetylated to M1, the resulting intermediate exhibits a highly skewed affinity profile. In vitro models utilizing transfected human liver cells demonstrate that M1 has a Michaelis constant ( Km​ ) of ~5 µM for CYP2D6-mediated O-demethylation, compared to a Km​ of ~540 µM for CYP3A4-mediated N-demethylation [6].

Because of this 100-fold difference in affinity, M1 is preferentially shunted through CYP2D6 to form M4 (deacetyl-O-desmethyldiltiazem). M4 is subsequently N-demethylated by CYP3A4 to yield the terminal M6 metabolite. A secondary, less dominant route involves the initial N-demethylation of DTZ to MA (N-desmethyldiltiazem), which then undergoes deacetylation and O-demethylation to reach M6.

MetabolicPathway DTZ Diltiazem (DTZ) M1 Deacetyl-DTZ (M1) DTZ->M1 Esterase (Deacetylation) MA N-desmethyl-DTZ (MA) DTZ->MA CYP3A4 (N-demethylation) M2 Deacetyl-N-desmethyl-DTZ (M2) M1->M2 CYP3A4 (N-demethylation) M4 Deacetyl-O-desmethyl-DTZ (M4) M1->M4 CYP2D6 (O-demethylation) MA->M2 Esterase (Deacetylation) M6 Deacetyl-N,O-didemethyl-DTZ (M6) M2->M6 CYP2D6 (O-demethylation) M4->M6 CYP3A4 (N-demethylation)

Figure 1: Convergent multi-enzymatic metabolic pathways of Diltiazem to M6.

Quantitative Kinetic Profiling

The accumulation of metabolites like M6 is not merely a byproduct of clearance; these molecules actively inhibit the biotransformation of the parent drug. As demonstrated in isolated hepatocyte studies, progressive metabolite accumulation leads to nonlinear pharmacokinetics during chronic dosing, effectively extending the half-life of Diltiazem by 50-100% [7].

The table below summarizes the kinetic parameters driving pathway selection and the inhibitory constants ( Ki​ ) of the metabolites against the parent drug.

Table 1: Enzyme Kinetics and Inhibition Parameters of Diltiazem Metabolites

MetabolitePrimary EnzymeTransformation Km​ (µM) Ki​ for DTZ Disappearance (µM)
M1 (Deacetyl-DTZ) CYP2D6O-demethylation (to M4)~5608
M1 (Deacetyl-DTZ) CYP3A4N-demethylation (to M2)~540608
MA (N-desmethyl-DTZ) CYP3A4N-demethylation (from DTZ)N/A88.3
M4 (Deacetyl-O-desmethyl-DTZ) CYP3A4N-demethylation (to M6)N/A152
M2 (Deacetyl-N-desmethyl-DTZ) CYP2D6O-demethylation (to M6)N/A495
M6 (Deacetyl-N,O-didemethyl-DTZ) -Terminal MetaboliteN/A448
Self-Validating Experimental Protocol: In Vitro Biosynthesis of M6

To accurately study the M6 pathway, researchers must employ robust in vitro systems. A trustworthy protocol must prove its own operational integrity through built-in orthogonal controls.

The Self-Validation Mechanism
  • Enzymatic Dependency (Negative Control): A parallel incubation using heat-inactivated enzymes confirms that M6 formation is strictly biological, ruling out spontaneous chemical degradation.

  • Pathway Decoupling (Mechanistic Control): By selectively omitting the NADPH regenerating system, CYP450 activity is halted while esterase activity remains intact. This isolates the deacetylation step, proving the sequential dependency of the pathway.

  • Matrix Normalization (Analytical Control): Diltiazem-d3 is introduced as an Internal Standard (IS) immediately prior to protein precipitation. This corrects for any MS/MS ionization suppression caused by the biological matrix, ensuring quantitative accuracy.

Workflow A 1. Substrate Prep DTZ + Buffer B 2. Enzyme Addition hCES1+CYP3A4+CYP2D6 A->B C 3. Initiation NADPH System B->C D 4. Incubation 37°C Time-Course C->D E 5. Termination Cold ACN + IS D->E F 6. LC-MS/MS Quantify M6 E->F

Figure 2: Self-validating in vitro workflow for M6 biosynthesis and quantification.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 100 µM solution of Diltiazem hydrochloride in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH ensures optimal enzyme conformation and prevents premature hydrolysis of the ester bond.

  • Enzyme Reconstitution: Add recombinant human CYP3A4 (50 pmol/mL), CYP2D6 (50 pmol/mL), and hCES1 (20 µg/mL) to the reaction mixture.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2). Causality: MgCl2 is a critical cofactor for the dehydrogenase, ensuring a steady supply of NADPH required exclusively for the CYP450-mediated demethylation steps.

  • Time-Course Incubation: Incubate at 37°C with gentle shaking. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Termination & Extraction: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing 10 ng/mL Diltiazem-d3 (IS). Causality: The organic solvent instantly denatures the proteins, halting metabolism, while the IS is locked in at the exact moment of termination to account for downstream extraction losses.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify M6 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the deacetyl-N,O-didemethyldiltiazem mass.

Pharmacogenomic Implications: The CYP2D6 Bottleneck

The conversion of diltiazem to M6 is highly dependent on the CYP2D6 genotype. Because CYP2D6 is a highly polymorphic enzyme, individuals who are "poor metabolizers" (PMs) exhibit significantly altered pharmacokinetic profiles. In PMs, the systemic exposure to intermediate metabolites like M1 and M2 can be up to five times higher than in extensive metabolizers [3].

Understanding the precise molecular pathway to M6 allows drug development professionals to predict severe drug-drug interactions, particularly when diltiazem is co-administered with CYP3A4 inhibitors (like ketoconazole) or CYP2D6 inhibitors (like quinidine) [5].

References
  • Title: Desacetyl-diltiazem displays severalfold higher affinity to CYP2D6 compared with CYP3A4 Source: PubMed (Drug Metabolism and Disposition) URL: [Link]

  • Title: Metabolite inhibition of parent drug biotransformation. Studies of diltiazem Source: PubMed (Clinical Pharmacology and Therapeutics) URL: [Link]

  • Title: Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype Source: PubMed (Clinical Pharmacology and Therapeutics) URL: [Link]

  • Title: CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells Source: PubMed (European Journal of Clinical Pharmacology) URL: [Link]

  • Title: Studies on the metabolism of diltiazem in man Source: PubMed (Journal of Pharmacobio-dynamics) URL: [Link]

  • Title: Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites Source: PubMed (Journal of Pharmacology and Experimental Therapeutics) URL: [Link]

Sources

Foundational

Deacetyl-N,O-didemethyldiltiazem Hydrochloride: In Vitro Mechanism of Action and Pharmacological Profiling

Executive Summary Diltiazem is a prototypical non-dihydropyridine calcium channel blocker (CCB) widely utilized in the management of angina and hypertension. In vivo, it undergoes extensive Phase I metabolism mediated by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diltiazem is a prototypical non-dihydropyridine calcium channel blocker (CCB) widely utilized in the management of angina and hypertension. In vivo, it undergoes extensive Phase I metabolism mediated by esterases, CYP3A4, and CYP2D6[1]. While the parent drug is highly potent, its metabolites exhibit varying degrees of residual pharmacological activity. Deacetyl-N,O-didemethyldiltiazem hydrochloride (often referred to in literature as the M6 metabolite) is a terminal downstream product of this metabolic cascade[2].

Understanding the in vitro mechanism of action of this specific metabolite is critical for drug development professionals, particularly when evaluating the pharmacokinetic-pharmacodynamic (PK/PD) relationships in patients with polymorphic CYP2D6 phenotypes, where active metabolites can accumulate[3]. This whitepaper provides an authoritative structural analysis, mechanistic breakdown, and self-validating experimental protocols for profiling Deacetyl-N,O-didemethyldiltiazem in vitro.

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of benzothiazepine CCBs is highly dependent on specific lipophilic and steric interactions within the L-type voltage-gated calcium channel (LTCC) binding pocket. The parent drug, diltiazem, possesses an acetyl group and two methyl groups (N-methyl and O-methyl) that are critical for optimal receptor affinity.

Deacetyl-N,O-didemethyldiltiazem is formed through a sequential loss of these functional groups:

  • Deacetylation via non-specific esterases.

  • N-demethylation primarily via CYP3A4.

  • O-demethylation primarily via CYP2D6[1].

Causality in SAR: The removal of the acetyl group diminishes the molecule's ability to form stable hydrophobic contacts within the alpha-1C subunit of the LTCC. The subsequent loss of the N-methyl and O-methyl groups further reduces lipophilicity and alters the conformational geometry of the benzothiazepine scaffold. Consequently, Deacetyl-N,O-didemethyldiltiazem exhibits a drastically reduced binding affinity and functional potency compared to the parent compound[4].

MetabolicPathway Dilt Diltiazem (Parent Drug) Deacetyl Deacetyl Diltiazem (M1) Dilt->Deacetyl Esterases (Deacetylation) NDemethyl N-demethyl Diltiazem (MA) Dilt->NDemethyl CYP3A4 (N-demethylation) ODemethyl O-demethyl Diltiazem Dilt->ODemethyl CYP2D6 (O-demethylation) Target Deacetyl-N,O-didemethyldiltiazem (M6 Metabolite) Deacetyl->Target CYP3A4 & CYP2D6 NDemethyl->Target Esterases & CYP2D6 ODemethyl->Target Esterases & CYP3A4

Phase I metabolic cascade of Diltiazem leading to Deacetyl-N,O-didemethyldiltiazem.

In Vitro Mechanism of Action

Deacetyl-N,O-didemethyldiltiazem retains the core benzothiazepine mechanism but operates at a significantly lower efficacy.

Receptor Binding & Allosteric Modulation

The metabolite targets the benzothiazepine binding site located on the extracellular side of the alpha-1C subunit of the L-type calcium channel. In vitro radioligand binding studies utilizing [3H]diltiazem demonstrate that Deacetyl-N,O-didemethyldiltiazem competes for this site, albeit with a pIC50 of 5.33, compared to 6.87 for the parent drug[5]. Furthermore, it acts as an allosteric modulator; binding of the M6 metabolite enhances the binding of dihydropyridines (like [3H]nitrendipine) to their distinct receptor site on the same channel, proving that the allosteric communication network within the LTCC remains intact even with the truncated metabolite[5].

Ion Channel Kinetics & Vasorelaxation

By binding to the LTCC, the metabolite stabilizes the channel in its closed state, reducing the slow inward calcium current during cellular depolarization. This reduction in intracellular Ca2+ prevents the activation of calmodulin and the subsequent phosphorylation of myosin light-chain kinase (MLCK). The physiological endpoint is a reduction in actin-myosin crosslinking, leading to vasorelaxation[4].

MOA Metabolite Deacetyl-N,O-didemethyldiltiazem (M6 Metabolite) LTCC L-type Calcium Channel (alpha-1C subunit) Metabolite->LTCC Allosteric Binding (Benzothiazepine Site) Ca_Influx Ca2+ Influx Blockade LTCC->Ca_Influx Structural Conformational Change Calmodulin Calmodulin / MLCK Pathway Inhibition Ca_Influx->Calmodulin Decreased Intracellular Ca2+ Vasodilation Vasorelaxation & Negative Inotropy Calmodulin->Vasodilation Reduced Actin-Myosin Crosslinking

Intracellular signaling pathway following LTCC blockade by the M6 metabolite.

Quantitative Data Summary

The following table synthesizes the in vitro binding affinities and functional potencies of the parent drug versus the terminal metabolite, highlighting the drastic reduction in activity due to the loss of the acetyl and methyl groups.

CompoundBinding Affinity (pIC50)Functional Potency (IC50, µM)Relative Potency vs Parent
Diltiazem (Parent)6.87 ± 0.120.98 ± 0.47100% (Baseline)
Deacetyl-N,O-didemethyldiltiazem 5.33 ± 0.15112.2 ± 33.2~0.87%

Data derived from competitive [3H]diltiazem binding assays in rat cerebral cortex[5] and functional vasorelaxation assays in K+-depolarized hamster aorta[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that isolate receptor-level interactions from downstream physiological effects.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the binding affinity of Deacetyl-N,O-didemethyldiltiazem to the benzothiazepine site.

  • Membrane Preparation: Isolate membranes from rat cerebral cortex (rich in LTCCs) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]diltiazem and increasing concentrations of Deacetyl-N,O-didemethyldiltiazem (10^-9 to 10^-3 M) for 60 minutes at 25°C.

  • Internal Validation (Non-specific Binding): Define non-specific binding using a parallel well containing 10 µM unlabeled diltiazem. This ensures the signal is specific to the LTCC.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the pIC50 using non-linear regression (Cheng-Prusoff equation).

Protocol 2: Patch-Clamp Electrophysiology (Ion Channel Kinetics)

Objective: Measure the direct inhibition of L-type calcium currents.

  • Cell Preparation: Isolate single ventricular cardiomyocytes or utilize HEK293 cells stably expressing the human alpha-1C subunit.

  • Whole-Cell Configuration: Establish whole-cell patch-clamp using a holding potential of -40 mV to inactivate T-type calcium channels and sodium channels.

  • Current Isolation (Self-Validation): Use Ba2+ (10 mM) as the charge carrier instead of Ca2+ in the extracellular solution. Causality: Barium permeates the LTCC but does not trigger Ca2+-dependent inactivation, allowing for stable, isolated measurement of channel conductance.

  • Drug Application: Perfuse Deacetyl-N,O-didemethyldiltiazem (10 to 300 µM) and record the reduction in peak inward Ba2+ current elicited by step depolarizations to +10 mV.

Protocol 3: Functional Vasorelaxation Assay (Physiological Endpoint)

Objective: Assess the downstream vasorelaxant efficacy.

  • Tissue Preparation: Mount isolated aortic rings (endothelium-denuded to isolate smooth muscle response) in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-contraction: Depolarize the tissue using a high-K+ solution (80 mM KCl). Causality: K+ depolarization specifically opens voltage-gated calcium channels, ensuring the resulting contraction is entirely dependent on extracellular Ca2+ influx.

  • Dose-Response: Cumulatively add Deacetyl-N,O-didemethyldiltiazem (1 µM to 500 µM) and measure the percentage of relaxation using an isometric force transducer.

References

  • GSRS / PubChem - DEACETYL-N,O-DIDEMETHYLDILTIAZEM HYDROCHLORIDE (Record UNII: GUW8POL1BO). National Institutes of Health. URL:[Link]

  • Molden E, Johansen PW, Bøe GH, Bergan S, Christensen H, Rugstad HE. - Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. 2002 Sep;72(3):333-42. URL:[Link]

  • Li RS, Farmer PS, Xie M, Yeung PK. - Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry. 1992 Aug 21;35(17):3246-53. URL:[Link]

  • Schoemaker H, Hicks PE, Langer SZ. - Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. Journal of Cardiovascular Pharmacology. 1987 Feb;9(2):173-80. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Deacetyl-N,O-didemethyldiltiazem Hydrochloride: A Comprehensive Bioanalytical and Metabolic Guide

Executive Summary Diltiazem is a widely prescribed non-dihydropyridine calcium channel blocker that undergoes extensive first-pass hepatic metabolism, resulting in a complex pharmacokinetic profile driven by multiple act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diltiazem is a widely prescribed non-dihydropyridine calcium channel blocker that undergoes extensive first-pass hepatic metabolism, resulting in a complex pharmacokinetic profile driven by multiple active and inactive metabolites. Among these, deacetyl-N,O-didemethyldiltiazem hydrochloride (often referred to as the M6 metabolite) represents a critical node in the biotransformation pathway. This whitepaper provides an in-depth technical analysis of the pharmacokinetic dynamics, enzymatic pathways, and bioanalytical quantification protocols for deacetyl-N,O-didemethyldiltiazem, designed for researchers and drug development professionals.

Structural and Physicochemical Characterization

Deacetyl-N,O-didemethyldiltiazem (CAS: 86408-42-6) is a downstream phase I metabolite formed through a sequence of deacetylation, N-demethylation, and O-demethylation reactions[1][2]. Understanding its physicochemical properties is essential for optimizing extraction protocols and chromatographic separation in bioanalysis.

Table 1: Physicochemical Properties of Deacetyl-N,O-didemethyldiltiazem

PropertyValue / Description
IUPAC Name (2S, 3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-(2-(methylamino)ethyl)-2, 3-dihydrobenzo[b][1, 4]thiazepin-4(5H)-one[2]
Chemical Formula C18H20N2O3S (Base) / C18H20N2O3S·HCl (Hydrochloride salt)[3]
Molecular Weight 344.43 g/mol (Base) / 380.89 g/mol (Hydrochloride salt)[3]
Metabolite Designation M6 / Desacetyl-N,O-didesmethyldiltiazem[1]
Key Structural Changes Loss of acetyl group (C2H2O), loss of N-methyl, loss of O-methyl compared to parent diltiazem[2][4]

Enzymatic Biotransformation and Metabolic Pathways

The formation of deacetyl-N,O-didemethyldiltiazem is entirely dependent on the hepatic Cytochrome P450 (CYP450) system and ubiquitous esterases. The parent drug, diltiazem, is primarily metabolized by CYP3A4 (catalyzing N-demethylation) and CYP2D6 (catalyzing O-demethylation)[5].

However, the enzymatic affinity shifts significantly as metabolites progress down the pathway. While CYP3A4 is the dominant enzyme for the parent drug, the intermediate metabolite desacetyl-diltiazem (M1) exhibits a ~100-fold higher affinity for CYP2D6 ( Km​≈5μM ) compared to CYP3A4 ( Km​≈540μM )[5]. This causality explains why the downstream formation of M6 is highly sensitive to CYP2D6 genetic polymorphisms.

Hepatic biotransformation pathway of diltiazem leading to the M6 metabolite via CYP3A4 and CYP2D6.

Pharmacokinetic Dynamics and Genetic Polymorphism

Because deacetyl-N,O-didemethyldiltiazem relies on CYP2D6 for its formation (either via the M3 or M4 intermediate routes), its pharmacokinetic profile is heavily influenced by the patient's CYP2D6 phenotype.

In clinical pharmacokinetic studies, individuals classified as CYP2D6 "Poor Metabolizers" (PMs)—such as those carrying the CYP2D610/10 genotype—exhibit a severe bottleneck in O-demethylation[6]. Consequently, upstream metabolites like desacetyl diltiazem (M1) accumulate rapidly, showing systemic exposures ( AUC0−∞​ ) up to 2 to 5 times higher than in "Extensive Metabolizers" (EMs)[6][7]. Because M1 cannot be efficiently converted to M4 and subsequently to M6 in these patients, the plasma concentration of deacetyl-N,O-didemethyldiltiazem is proportionally diminished.

Table 2: Impact of CYP2D6 Phenotype on Diltiazem Metabolite Exposure

Genotype / PhenotypeImpact on Desacetyl Diltiazem (M1)Impact on Deacetyl-N,O-didemethyl (M6)Clinical Implication
Extensive Metabolizer (EM) Baseline clearance ( Km​≈5μM )[5]Normal formation rateStandard therapeutic monitoring
Poor Metabolizer (PM) 2x to 5x higher AUC0−∞​ accumulation[6][7]Significantly reduced formationRisk of M1-induced bradycardia

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately quantify deacetyl-N,O-didemethyldiltiazem in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity over traditional HPLC-UV methods[8][9].

The following protocol utilizes a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects (ion suppression) commonly caused by endogenous plasma phospholipids[10]. A stable isotope-labeled internal standard (IS), such as Desacetyl Diltiazem-D3 or D4, is mandatory to compensate for any variations in extraction recovery and ionization efficiency[6][11].

Step-by-Step LC-MS/MS Workflow

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 100μL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10μL of deuterated internal standard working solution (e.g., 50ng/mL Desacetyl Diltiazem-D4) to the plasma[6]. Vortex for 10 seconds.

  • Alkalinization: Add 50μL of 0.1M Sodium Hydroxide (NaOH) to shift the metabolite into its un-ionized free-base form, maximizing organic solubility.

  • Extraction: Add 1.0mL of extraction solvent (e.g., Methyl tert-butyl ether / Hexane, 80:20 v/v). Vortex vigorously for 5 minutes to partition the analytes into the organic layer.

  • Centrifugation: Centrifuge at 10,000×g for 10 minutes at 4∘C to achieve phase separation.

  • Evaporation: Transfer 800μL of the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40∘C [10].

  • Reconstitution: Reconstitute the dried extract in 100μL of mobile phase (e.g., Acetonitrile:Water 50:50 v/v with 0.1% Formic Acid). Vortex and transfer to an autosampler vial[8].

Phase 2: Chromatographic Separation

  • Column: C18 Reversed-Phase column (e.g., 50×2.1mm,1.7μm particle size) maintained at 40∘C .

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4mL/min .

Phase 3: Mass Spectrometry Detection

  • Ionization: Electrospray Ionization (ESI) in Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9][10].

  • Transitions: For M6, monitor the specific precursor-to-product ion transition (e.g., m/z345.1→specific fragment ). The loss of the acetyl group ( C2​H2​O ) and demethylation shifts the precursor mass significantly from the parent diltiazem ( m/z415.2 )[4].

Bioanalytical workflow for the quantification of diltiazem metabolites using LC-MS/MS.

References

  • Metabolism of clentiazem in rats - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Deacetyl-N,O-didemethyldiltiazem | C18H20N2O3S | CID 10472681 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Deacetyl-N,O-didemethyldiltiazem | CAS 86408-42-6 Source: Veeprho Pharmaceuticals URL:[Link]

  • Desacetyl Diltiazem-D3 | CAS 1246815-32-6 Source: Veeprho Pharmaceuticals URL:[Link]

  • DEACETYL-N,O-DIDEMETHYLDILTIAZEM HYDROCHLORIDE - GSRS Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype Source: ResearchGate URL:[Link]

  • Desacetyl-diltiazem displays severalfold higher affinity to CYP2D6 compared with CYP3A4 - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy Source: American Journal of PharmTech Research URL:[Link]

  • Effects of CYP3A5 and CYP2D6 genetic polymorphism on the pharmacokinetics of diltiazem and its metabolites in Chinese subjects Source: IMR Press URL:[Link]

  • Breaking the limits: An ultra-sensitive complementary fragmentation for the confident identification and characterization of drug metabolites Source: SCIEX URL:[Link]

Sources

Foundational

In Vivo Half-Life and Clearance of Deacetyl-N,O-Didemethyldiltiazem (M6): A Technical Guide for Pharmacokinetic Profiling

Executive Summary Diltiazem (DTZ) is a benzothiazepine calcium channel blocker characterized by an extensive and complex hepatic first-pass metabolism[1]. While the pharmacokinetics of the parent drug are well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diltiazem (DTZ) is a benzothiazepine calcium channel blocker characterized by an extensive and complex hepatic first-pass metabolism[1]. While the pharmacokinetics of the parent drug are well-documented, the profiling of its terminal Phase I metabolites is critical for understanding long-term drug accumulation, especially in renally impaired patients. Deacetyl-N,O-didemethyldiltiazem (commonly designated as the M6 metabolite; CAS No. 86408-42-6) is a highly polar, downstream product of DTZ biotransformation[2][3].

This whitepaper provides an in-depth mechanistic analysis of the in vivo half-life, clearance mechanisms, and analytical quantification protocols for the M6 metabolite, designed for researchers conducting advanced pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Mechanistic Pathway of M6 Formation

The generation of M6 is a multi-step enzymatic process. Diltiazem is primarily metabolized in the liver via three distinct pathways: esterase-mediated deacetylation, CYP3A4-mediated N-demethylation, and CYP2D6/CYP3A4-mediated O-demethylation[4].

M6 is formed when the parent molecule is stripped of its acetyl group, one N-methyl group, and its O-methyl group. Because these enzymatic modifications sequentially remove lipophilic moieties, M6 is significantly more hydrophilic than parent diltiazem. This shift in physicochemical properties is the primary driver behind its altered clearance mechanism.

Pathway DTZ Diltiazem (DTZ) M1 Deacetyl-DTZ (M1) DTZ->M1 Esterases (Deacetylation) MA N-demethyl-DTZ (MA) DTZ->MA CYP3A4 (N-demethylation) M2 Deacetyl-N-demethyl-DTZ (M2) M1->M2 CYP3A4 MA->M2 Esterases M6 Deacetyl-N,O-didemethyl-DTZ (M6) [Target Metabolite] M2->M6 CYP2D6 / CYP3A4 (O-demethylation)

Fig 1. Phase I biotransformation pathway of diltiazem yielding the M6 metabolite.

Pharmacokinetic Profile: Half-Life and Clearance Causality

The in vivo half-life ( t1/2​ ) and clearance ( CL ) of a drug are inversely related ( t1/2​=CL0.693×Vd​​ ). To understand the PK of M6, we must examine the causality of its clearance mechanism compared to the parent drug.

Clearance Mechanisms

Parent diltiazem is rapidly cleared from systemic circulation (systemic clearance ~65 L/h) via a combination of rapid hepatic metabolism and active renal tubular secretion [5].

However, as DTZ is metabolized into deacetylated derivatives like M1 and M6, the loss of the acetyl group drastically alters the molecule's affinity for renal transporters. Clinical PK studies demonstrate that while N-demethyldiltiazem (MA) is still eliminated by net active secretion, the renal clearance of deacetylated metabolites (including M6) does not exceed the glomerular filtration rate (GFR) [6].

The Causality: Because M6 cannot be actively secreted into the renal tubules, its clearance is bottlenecked by passive glomerular filtration. This physiological limitation mathematically forces a severe reduction in systemic clearance.

In Vivo Half-Life

Due to its restricted clearance, the terminal half-life of M6 is significantly prolonged. While parent DTZ exhibits a half-life of 3.0 to 6.5 hours[1][6], deacetylated metabolites exhibit half-lives ranging from 10 to over 18 hours[6][7]. In both human and animal models, the apparent terminal half-life of M6 is consistently longer than that of the parent drug, leading to gradual accumulation during chronic dosing[3][8].

Table 1: Comparative Pharmacokinetic Parameters
AnalyteTerminal Half-Life ( t1/2​ )Primary Renal Clearance MechanismRelative Plasma AUC (Single Dose)
Diltiazem (Parent) 3.0 – 6.5 hActive tubular secretion100% (Reference)
N-demethyl-DTZ (MA) 9.4 ± 2.2 hActive tubular secretion~45 - 48%
Deacetyl-DTZ (M1) 10.0 – 18.0 hPassive glomerular filtration~15 - 20%
Deacetyl-N,O-didemethyl (M6) > 18.0 h (Apparent) Passive glomerular filtration Minor (Accumulates chronically)

Data synthesized from foundational PK studies on diltiazem and its terminal metabolites[3][6][7][8].

Analytical Methodology: LC-MS/MS Quantification

To accurately determine the clearance of M6, researchers must utilize highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) capable of distinguishing M6 from structurally similar isomers (e.g., M2, M4)[4].

The Self-Validating Protocol

A robust PK assay must be self-validating. Matrix effects in plasma (e.g., endogenous phospholipids) can cause severe ion suppression during electrospray ionization (ESI). To ensure trustworthiness, this protocol mandates the introduction of a stable-isotope labeled internal standard (IS)—such as Desacetyl Diltiazem-D3 —prior to any sample extraction[9]. Because the D3-isotope shares the exact physicochemical properties of the target metabolites, any analyte lost during extraction or suppressed during ionization is proportionally mirrored by the IS, making the final ratio absolute and self-correcting.

Workflow S1 1. Plasma Aliquot + D3-Internal Standard S2 2. Solid-Phase Extraction (SPE) S1->S2 S3 3. LC-MS/MS (MRM Mode) S2->S3 S4 4. Non-Compartmental PK Analysis S3->S4

Fig 2. Self-validating LC-MS/MS workflow for M6 quantification in plasma.

Step-by-Step Extraction & Analysis
  • Sample Preparation & Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of Desacetyl Diltiazem-D3 (15 mg/L) as the internal standard[4]. Vortex for 30 seconds to ensure homogeneous binding to plasma proteins.

  • Protein Precipitation & SPE: Add 400 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a pre-conditioned mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Washing & Elution: Wash the SPE bed with 5% methanol in water to remove polar interferences. Elute the basic metabolites (including M6) using 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Injection: Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Inject 5 µL into the LC-MS/MS system.

  • MRM Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Optimize collision energies to monitor the specific mass transitions for M6 (derived from the protonated precursor ion) against the D3-internal standard[4][9].

Clinical and Toxicological Implications

Understanding the prolonged half-life and filtration-dependent clearance of deacetyl-N,O-didemethyldiltiazem is vital for specific clinical populations:

  • Renal Impairment: Because M6 relies entirely on glomerular filtration rather than active secretion, patients with End-Stage Renal Disease (ESRD) will experience a disproportionate accumulation of M6 compared to the parent drug[5][6].

  • Hepatic Impairment: Liver cirrhosis reduces the initial CYP450 and esterase biotransformation of DTZ, which ironically decreases the rate of formation of M6, while simultaneously prolonging the half-life of whatever M6 is formed due to altered hemodynamics[1][5].

By mapping the exact causality of its clearance—from its hydrophilic structure to its reliance on passive filtration—pharmacologists can better predict the accumulation profiles of this terminal metabolite during chronic diltiazem therapy.

References

  • NCATS Inxight Drugs - Diltiazem Pharmacokinetics. National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • Desacetyl Diltiazem-D3 | CAS 1246815-32-6. Veeprho Pharmaceuticals. URL: [Link]

  • Pharmacokinetics of Diltiazem and Its Metabolites After Repeated Single Dosing in Healthy Volunteers. PubMed (NIH). URL: [Link]

  • The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. PubMed (NIH). URL: [Link]

  • Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. National Research Council Canada. URL:[Link]

  • CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets - FDA Label. U.S. Food and Drug Administration. URL: [Link]

  • What is the half-life of IV Diltiazem (Cardizem)? Dr.Oracle. URL:[Link]

  • High-performance liquid chromatography / mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Ovid. URL:[Link]

  • Pharmacokinetics and metabolism of diltiazem in rats following a single intra-arterial or single oral dose. PubMed (NIH). URL: [Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) for deacetyl-N,O-didemethyldiltiazem hydrochloride

An In-Depth Technical Guide to the Toxicological and Safety Profile of Deacetyl-N,O-didemethyldiltiazem Hydrochloride Authored by a Senior Application Scientist Abstract Deacetyl-N,O-didemethyldiltiazem is a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of Deacetyl-N,O-didemethyldiltiazem Hydrochloride

Authored by a Senior Application Scientist

Abstract

Deacetyl-N,O-didemethyldiltiazem is a significant metabolite of the widely prescribed calcium channel blocker, Diltiazem. As with any drug metabolite, understanding its distinct toxicological and safety profile is critical for comprehensive risk assessment in drug development and research. This guide provides a detailed examination of Deacetyl-N,O-didemethyldiltiazem hydrochloride, beginning with its fundamental physicochemical properties. Due to the limited availability of direct toxicological data for this specific metabolite, this document establishes a scientifically grounded framework by leveraging the extensive safety data of the parent compound, Diltiazem hydrochloride. We will explore the metabolic relationship, present a comprehensive Safety Data Sheet (SDS) based on inferred and known data, and provide a detailed experimental protocol for determining in vitro cytotoxicity, offering a practical approach for researchers to generate essential preliminary safety data.

Introduction and Rationale

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by blocking the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[1][2] Following administration, diltiazem undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme system (CYP3A4), into several metabolites.[1][3] One of these key metabolites is Deacetyl-N,O-didemethyldiltiazem.

The scientific imperative to study drug metabolites is clear: they can possess their own pharmacological activity, contribute to the overall therapeutic effect, or, critically, exhibit a unique toxicity profile distinct from the parent drug. Regulatory agencies worldwide require an understanding of the safety profiles of major metabolites. This guide addresses the current data gap for Deacetyl-N,O-didemethyldiltiazem hydrochloride by providing a consolidated resource for researchers and drug development professionals.

Metabolic Pathway of Diltiazem

The biotransformation of diltiazem is a multi-step process involving deacetylation and N-demethylation. Deacetyl-N,O-didemethyldiltiazem is formed through successive metabolic steps. Understanding this pathway is crucial as it provides the rationale for using the parent compound's data as a starting point for toxicological assessment.

G Diltiazem Diltiazem Metabolite1 Deacetyldiltiazem Diltiazem->Metabolite1 Deacetylation (CYP450) Metabolite2 N-Demethyldiltiazem Diltiazem->Metabolite2 N-Demethylation (CYP450) Target Deacetyl-N,O-didemethyldiltiazem Metabolite1->Target N,O-Didemethylation Metabolite2->Target Deacetylation

Caption: Metabolic conversion of Diltiazem to its key metabolites.

Physicochemical Properties

Accurate identification and knowledge of a compound's physical and chemical properties are foundational for all laboratory work, from storage and handling to the design of toxicological assays.

PropertyValueSource
Chemical Name (2S,3S)-3-Hydroxy-5-(2-aminoethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride[4]
CAS Number 142926-09-8[4]
Molecular Formula C₁₈H₂₁ClN₂O₃S[4]
Molecular Weight 380.89 g/mol [4]
Appearance Assumed to be a white to off-white solid, similar to parent compoundInferred
Solubility Data not available; assumed to have aqueous solubility due to hydrochloride salt formInferred

Toxicological Profile (Inference from Diltiazem Hydrochloride)

Disclaimer: The following toxicological data pertains to the parent drug, Diltiazem Hydrochloride. This information is provided as a surrogate for risk assessment until specific data for Deacetyl-N,O-didemethyldiltiazem hydrochloride becomes available. Metabolites can have different toxicity profiles, and direct testing is required for definitive characterization.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for defining health and physical hazards.[5] Based on available SDS for Diltiazem HCl, the primary hazards are related to acute toxicity, organ toxicity, and reproductive harm.[6][7][8]

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses within 24 hours.[9][10] For diltiazem hydrochloride, the following data has been reported:

  • Oral (Rat) LD50: >500 mg/kg (Harmful if swallowed)[8][11]

  • Intravenous (Mouse) LD50: 58 mg/kg[11][12]

  • Symptoms of Acute Exposure: Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[6][13] Clinically, overdose can lead to hypotension (low blood pressure), bradycardia (slow heart rate), and dizziness.[7]

Specific Target Organ Toxicity (STOT)

Diltiazem is extensively metabolized by the liver, making it a potential target organ for toxicity.[3][14]

  • Single Exposure (STOT-SE): No specific classification is typically assigned, but overdose can lead to acute effects on the cardiovascular system.[15][16]

  • Repeated Exposure (STOT-RE): High-dose subacute and chronic studies in rats and dogs have shown an association with hepatic damage, which was reversible upon discontinuation of the drug.[3][14] Regular monitoring of hepatic function is recommended during prolonged administration.[14]

Carcinogenicity, Mutagenicity, Reproductive Toxicity (CMR)
  • Carcinogenicity: No component of diltiazem formulations is typically listed as a carcinogen by IARC, NTP, or OSHA.[12]

  • Mutagenicity: In vitro and in vivo mutagenicity tests for diltiazem have been negative.[12]

  • Reproductive Toxicity: Diltiazem is classified as a substance that may cause harm to the unborn child (Suspected of damaging fertility or the unborn child).[6][7] This is a critical consideration for handling by researchers of child-bearing potential.

Safety Data Sheet (SDS)

This SDS is constructed based on the 16-section GHS format. Sections with specific data for the metabolite are noted. Where data is absent, information from the parent compound, Diltiazem HCl, is used with a clear indication.

SECTION 1: IDENTIFICATION

  • Product Name: Deacetyl-N,O-didemethyldiltiazem hydrochloride

  • CAS Number: 142926-09-8[4]

  • Recommended Use: For research use only. Not for human or veterinary use.

SECTION 2: HAZARD(S) IDENTIFICATION

  • GHS Classification (Inferred from Diltiazem HCl):

    • Acute Toxicity, Oral (Category 4)[8]

    • Reproductive Toxicity (Category 2)[6][7]

    • Skin Irritation (Category 2)[6]

    • Eye Irritation (Category 2A)[6]

  • GHS Label Elements:

    • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

    • Signal Word: Warning

    • Hazard Statements: H302: Harmful if swallowed. H361: Suspected of damaging fertility or the unborn child. H315: Causes skin irritation. H319: Causes serious eye irritation.

    • Precautionary Statements: P201: Obtain special instructions before use. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P308+P313: IF exposed or concerned: Get medical advice/attention.

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance Name: Deacetyl-N,O-didemethyldiltiazem hydrochloride[4]

  • CAS Number: 142926-09-8[4]

  • Molecular Formula: C₁₈H₂₁ClN₂O₃S[4]

  • Purity: >95% (Varies by supplier)

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

SECTION 5: FIRE-FIGHTING MEASURES

  • Suitable Extinguishing Media: Water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: May emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas under fire conditions.

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • Personal Precautions: Wear personal protective equipment (gloves, lab coat, safety glasses). Avoid dust formation. Avoid breathing dust.[12]

  • Methods for Cleaning Up: Sweep up, place in a bag and hold for waste disposal. Avoid raising dust. Ventilate area and wash spill site after material pickup is complete.

SECTION 7: HANDLING AND STORAGE

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[6][12]

  • Storage: Store locked up in a tightly closed container. Store in a cool, dry, well-ventilated place. A storage temperature of 4°C is often recommended.[17]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Exposure Limits: No occupational exposure limits have been established for this compound. Maintain airborne concentrations as low as practically possible.[11]

  • Engineering Controls: Use in a chemical fume hood is recommended. Ensure eyewash stations and safety showers are close to the workstation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

  • Appearance: Solid powder.

  • Odor: Odorless.[6]

  • Melting Point: Not available. (Diltiazem HCl: ~210-215 °C)[13]

  • Solubility: Data not available.

SECTION 10: STABILITY AND REACTIVITY

  • Reactivity: No dangerous reactions known.[8]

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.[13]

  • Hazardous Decomposition Products: No dangerous decomposition products known under normal conditions.[8]

SECTION 11: TOXICOLOGICAL INFORMATION

  • Acute Toxicity: No data available for this specific compound. Parent compound (Diltiazem HCl) is harmful if swallowed.[8]

  • Skin Corrosion/Irritation: No data available. Parent compound causes skin irritation.[6]

  • Serious Eye Damage/Irritation: No data available. Parent compound causes serious eye irritation.[6]

  • CMR Effects: No data available. Parent compound is suspected of damaging the unborn child.[7]

SECTION 12: ECOLOGICAL INFORMATION

  • No data available. Do not allow to enter waterways.

SECTION 13: DISPOSAL CONSIDERATIONS

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

SECTION 14: TRANSPORT INFORMATION

  • Not regulated as a hazardous material for transport (DOT, IATA, IMDG).

SECTION 15: REGULATORY INFORMATION

  • This product is for research and development purposes only.

SECTION 16: OTHER INFORMATION

  • Date of Preparation: April 6, 2026

  • Disclaimer: The information provided is believed to be correct but is not all-inclusive and shall be used only as a guide. The user should determine the suitability of this information for their particular purpose.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To generate initial toxicity data, a fundamental and widely accepted method is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[18][19]

Rationale for Method Selection

The MTT assay is chosen for its robustness, high-throughput compatibility, and sensitivity. It provides a quantitative measure of cytotoxicity (IC₅₀ value), which is the concentration of a substance that reduces cell viability by 50%. This is a critical first-tier endpoint in toxicological screening.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate for 24h (allow attachment) A->B D Add compound to cells B->D C Prepare serial dilutions of Deacetyl-N,O-didemethyldiltiazem HCl C->D E Incubate for 24-72h D->E F Add MTT reagent to each well E->F G Incubate for 2-4h (Formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Read absorbance at 570 nm H->I J J I->J Calculate % Viability & Determine IC₅₀

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of Deacetyl-N,O-didemethyldiltiazem Hydrochloride as a Pharmaceutical Reference Standard

Scientific Context & Rationale Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias[1]. Administered orally, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias[1]. Administered orally, the active pharmaceutical ingredient (API) undergoes extensive first-pass hepatic metabolism, resulting in a complex pharmacokinetic profile where only 2% to 4% of the parent drug is excreted unchanged[1].

The primary metabolic pathway involves esterase-mediated deacetylation to form desacetyl diltiazem, an active metabolite retaining approximately 40% of the parent compound's pharmacological activity[]. Subsequent oxidative metabolism, driven heavily by the cytochrome P450 system (specifically CYP3A4 and CYP2D6), leads to N- and O-demethylation[3]. This cascade ultimately yields deacetyl-N,O-didemethyldiltiazem (often referred to as the M6 metabolite)[4].

In pharmaceutical development and quality control, deacetyl-N,O-didemethyldiltiazem hydrochloride serves as a critical reference standard. Because the API is susceptible to hydrolysis and oxidative degradation under environmental stress, this specific compound emerges not only as an in-vivo metabolite but also as a prominent in-vitro degradation impurity[5]. Regulatory guidelines (such as ICH Q3A/Q3B) mandate the rigorous identification and quantification of such impurities to ensure drug safety and efficacy[6].

Physicochemical Profile

Accurate analytical profiling begins with understanding the physicochemical properties of the reference standard. The loss of the acetyl and methyl groups significantly increases the polarity of this molecule compared to the parent API, dictating the need for specialized chromatographic conditions.

PropertySpecification / Data
Chemical Name Deacetyl-N,O-didemethyldiltiazem hydrochloride
CAS Registry Number 142926-09-8 (HCl salt) / 86408-42-6 (Free base)[7]
Molecular Formula C₁₈H₂₁ClN₂O₃S[8]
Molecular Weight 380.89 g/mol [9]
Pharmacopeial Role Impurity profiling standard / Pharmacokinetic reference[4]
Solubility Soluble in Methanol, Acetonitrile, and Aqueous buffers

Metabolic & Degradation Pathway

The structural evolution from diltiazem to deacetyl-N,O-didemethyldiltiazem is governed by specific enzymatic and chemical triggers. Understanding this causality is essential for predictive stability testing. Ester hydrolysis cleaves the acetate group, while CYP450 enzymes strip the methyl groups from the amine and methoxy moieties[3][10].

MetabolicPathway Diltiazem Diltiazem (Parent API) Desacetyl Desacetyl diltiazem (Primary Metabolite) Diltiazem->Desacetyl Esterase Hydrolysis (Deacetylation) N_demethyl Deacetyl-N-monodesmethyl diltiazem (Intermediate) Desacetyl->N_demethyl CYP3A4 / CYP2D6 (N-demethylation) Didemethyl Deacetyl-N,O-didemethyldiltiazem (Target Reference Standard) Desacetyl->Didemethyl Concurrent N,O-demethylation N_demethyl->Didemethyl CYP450 (O-demethylation)

Metabolic pathway of Diltiazem yielding Deacetyl-N,O-didemethyldiltiazem.

Analytical Workflow: Stability-Indicating HPLC-UV Method

To accurately quantify deacetyl-N,O-didemethyldiltiazem in the presence of the parent drug and other closely related impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required[5].

Causality of Method Design: Isocratic elution is insufficient for this analysis because the sequential loss of functional groups creates a wide polarity gradient among the analytes. A gradient method ensures that the highly polar deacetyl-N,O-didemethyldiltiazem elutes early with sharp peak shapes, while the lipophilic parent API elutes later[5]. Furthermore, because the analytes contain basic amine groups, 0.05% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as a potent ion-pairing agent, maintaining an acidic pH to fully protonate the amines. This suppresses secondary interactions with residual silanols on the C18 stationary phase, completely mitigating peak tailing[11].

Chromatographic Conditions
ParameterOptimized Condition
Column C18 Reverse Phase (150 mm × 4.6 mm, 5 µm particle size)[11]
Mobile Phase A 0.05% TFA in Ultrapure Water
Mobile Phase B 0.05% TFA in Acetonitrile
Elution Mode Gradient (e.g., 10% B to 80% B over 20 minutes)[5]
Flow Rate 1.0 mL/min
Detection Wavelength UV at 240 nm[12]
Column Temperature 30°C
Injection Volume 10 µL
Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10 mg of the deacetyl-N,O-didemethyldiltiazem hydrochloride reference standard. Dissolve in 10 mL of a Methanol:Water (50:50 v/v) diluent to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Extract the diltiazem API or formulated tablet using the same diluent. Filter the sample through a 0.45 µm PVDF syringe filter to remove insoluble excipients[11].

  • Spiking for Identification: Prepare a resolution solution by spiking the diltiazem sample matrix with 0.5% (w/w) of the deacetyl-N,O-didemethyldiltiazem stock solution. This confirms the relative retention time (RRT) of the impurity[6].

  • Equilibration & Execution: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column until a stable baseline is achieved at 240 nm. Inject the blank, followed by the resolution solution, and finally the test samples.

Workflow Prep 1. Sample & Standard Preparation SST 2. System Suitability Testing (SST) Prep->SST SST->Prep Fail (Recalibrate) Analysis 3. HPLC-UV Analysis SST->Analysis Pass (Res > 2.0) Validation 4. Data Validation & Profiling Analysis->Validation

Self-validating HPLC workflow for diltiazem impurity profiling.

Self-Validating System: System Suitability Criteria

A robust analytical protocol must be a self-validating system. System Suitability Testing (SST) acts as an automated logical gate; if the physical chemistry of the column or mobile phase degrades, the SST will fail, preventing the generation of false data. The following parameters must be met prior to sample analysis:

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) >2.0 between closely eluting impuritiesEnsures baseline separation between deacetyl-N,O-didemethyldiltiazem and desacetyl diltiazem, preventing integration overlap.
Tailing Factor ( Tf​ ) ≤1.5 Validates that the TFA concentration is sufficient to suppress silanol interactions, ensuring symmetrical peak geometry.
Injection Precision (RSD) ≤2.0% ( n=5 )Confirms the mechanical precision of the auto-sampler and the homogeneity of the standard solution.

References

  • Diltiazem - StatPearls - NCBI Bookshelf National Institutes of Health (NIH) URL:[Link]

  • Deacetyl-N,O-didemethyldiltiazem hydrochloride | CID 91810615 PubChem URL:[Link]

  • Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation PubMed Central (PMC) URL:[Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype PubMed URL:[Link]

  • Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose PubMed URL:[Link]

Sources

Application

Application Note: Protocols for the Preparation, Storage, and Handling of Deacetyl-N,O-didemethyldiltiazem Hydrochloride Stock Solutions

Abstract This technical guide provides comprehensive, field-proven protocols for the preparation and storage of stock solutions of deacetyl-N,O-didemethyldiltiazem hydrochloride. As a key metabolite of diltiazem, the acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides comprehensive, field-proven protocols for the preparation and storage of stock solutions of deacetyl-N,O-didemethyldiltiazem hydrochloride. As a key metabolite of diltiazem, the accuracy of experimental results in pharmacological, metabolic, and toxicological studies hinges on the integrity and precise concentration of its analytical standards.[1][2] This document outlines the critical physicochemical properties of the compound, details step-by-step procedures for solution preparation, and establishes evidence-based protocols for storage to ensure long-term stability and prevent degradation. The methodologies herein are designed to be self-validating, incorporating quality control checks and explaining the scientific rationale behind each step to ensure the highest degree of reproducibility.

Introduction: The Critical Role of Metabolite Stock Solution Integrity

Deacetyl-N,O-didemethyldiltiazem is a metabolite of diltiazem, a widely used calcium channel blocker.[1] The parent drug, diltiazem, is extensively metabolized, and its metabolites can possess pharmacological activity.[2][3] Therefore, the in-vitro and in-vivo study of these metabolites is essential for a complete understanding of diltiazem's efficacy, safety profile, and pharmacokinetics.

The reliability of such studies is fundamentally dependent on the quality of the reference standards used. An improperly prepared or stored stock solution can lead to significant experimental artifacts due to concentration inaccuracies or the presence of degradants. Deacetyl-N,O-didemethyldiltiazem, like its parent compound, possesses functional groups—specifically a secondary amine and a hydroxyl group on a benzothiazepine core—that are susceptible to degradation.[1][4][5] This guide provides a robust framework for mitigating these risks.

Physicochemical Properties & Stability Profile

A thorough understanding of the molecule's structure and chemical liabilities is paramount for developing appropriate handling protocols.

Table 1: Physicochemical Properties of Deacetyl-N,O-didemethyldiltiazem Hydrochloride

PropertyValue / InformationSource(s)
Chemical Name (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride[1]
Molecular Formula C₁₈H₂₁ClN₂O₃S[6][7]
Molecular Weight 380.89 g/mol [7]
Structure Contains a benzothiazepine core, a secondary amine, a phenolic hydroxyl, and an alcoholic hydroxyl group.[1]
Solubility As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to the free base. Limited public data exists, but related compounds are soluble in water, methanol, and DMSO.[8][9]
Key Stability Considerations & Degradation Pathways

The chemical structure of deacetyl-N,O-didemethyldiltiazem hydrochloride dictates its stability profile. The primary risks of degradation are oxidation and photolysis.

  • Oxidative Degradation: Secondary amines are susceptible to oxidation, which can be catalyzed by light, elevated temperatures, and the presence of trace metal ions.[4] This can lead to the formation of various impurities, compromising the integrity of the stock solution. Maintaining an appropriate pH and using high-purity solvents are critical for stability.[4]

  • Photodegradation: Compounds with aromatic ring systems, like the benzothiazepine core, can be sensitive to light, particularly in the UV spectrum.[10] Photostability testing is a core component of regulatory stability guidelines (ICH Q1B) and should be a consideration in the handling of this compound.[11][12][13][14][15] All solutions should be prepared in low-light conditions and stored in light-protecting containers.

  • pH Sensitivity: The stability of amine-containing compounds can be highly pH-dependent. The non-ionized form of an amine is often more vulnerable to oxidation.[4] While the hydrochloride salt form provides some initial acidic stabilization in aqueous solutions, the pH of the final solution should be considered, especially if buffers are used in downstream applications.

Materials and Reagents

  • Deacetyl-N,O-didemethyldiltiazem hydrochloride (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO), Spectrophotometric or HPLC grade, anhydrous

  • Methanol, HPLC grade

  • Deionized water, Type I (18.2 MΩ·cm)

  • Volumetric flasks, Class A

  • Adjustable-volume precision pipettes, calibrated

  • Analytical balance, calibrated (readability of at least 0.01 mg)

  • Vortex mixer

  • Sonicator bath

  • Cryogenic storage vials, amber or wrapped in foil (e.g., polypropylene)

  • Argon or Nitrogen gas (optional, for long-term storage)

Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 10 mL primary stock solution at a concentration of 1 mg/mL. All steps should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Pre-Preparation Calculations
  • Objective: To prepare 10 mL of a 1 mg/mL (1000 µg/mL) solution.

  • Required Mass Calculation:

    • Mass (mg) = Concentration (mg/mL) × Volume (mL)

    • Mass = 1 mg/mL × 10 mL = 10 mg

  • Purity Correction (if necessary): If the certificate of analysis (CoA) indicates a purity less than 100%, adjust the mass accordingly.

    • Corrected Mass = Required Mass / (Purity / 100)

    • Example: For 98% purity, Corrected Mass = 10 mg / 0.98 = 10.20 mg.

Step-by-Step Weighing and Dissolution Procedure
  • Tare the Balance: Place a clean weighing vessel (e.g., weigh boat or glass vial) on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the calculated mass of deacetyl-N,O-didemethyldiltiazem hydrochloride. Record the exact mass to four decimal places.

  • Solvent Selection: Choose the appropriate solvent based on the intended downstream application.

    • DMSO: Excellent for achieving high concentrations and long-term frozen stability. However, the final concentration in cell-based assays must be kept low (typically <0.1%) to avoid cytotoxicity.

    • Methanol: A suitable alternative to DMSO for many analytical applications. It is volatile and should be handled with care. A certified reference material solution in methanol is commercially available, indicating its suitability as a solvent.

    • Water: Best for applications where organic solvents are not permissible. As a hydrochloride salt, the compound should be water-soluble.[16] However, aqueous solutions may be more prone to hydrolysis or microbial growth over time and are generally not recommended for long-term storage.

  • Initial Dissolution: Transfer the weighed compound into a 10 mL Class A volumetric flask. Add a portion of the chosen solvent (approximately 7-8 mL).

  • Facilitate Dissolution: Cap the flask and vortex for 30-60 seconds. If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes at room temperature. Visually inspect to ensure no solid particles remain.

  • Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[17]

dot

Caption: Workflow for preparing a primary stock solution.

Protocol: Preparation of Working Solutions

Working solutions for daily experiments should be prepared by diluting the primary stock solution. This practice preserves the integrity of the primary stock by minimizing handling.[18]

  • Use Calibrated Pipettes: Use only calibrated precision pipettes for all dilutions to ensure accuracy.

  • Serial Dilutions: For preparing very low concentration working solutions, performing serial dilutions is often more accurate than a single large dilution.[18]

  • Solvent Compatibility: Dilute the primary stock solution with a solvent that is compatible with the experimental system (e.g., cell culture medium, mobile phase for chromatography). Ensure the final concentration of the stock solvent (like DMSO) is within acceptable limits for the assay.

  • Fresh Preparation: It is best practice to prepare working solutions fresh for each experiment.

Storage and Handling Protocols

Proper storage is essential to maintain the stability of the stock solution over time.[17] The following recommendations are based on best practices for analytical standards and related compounds like diltiazem.[10][19]

Table 2: Recommended Storage Conditions for Deacetyl-N,O-didemethyldiltiazem Hydrochloride Solutions

Solution TypeContainerTemperatureDurationKey Handling Practices
Primary Stock (in DMSO or Methanol) Amber glass or polypropylene cryovials-20°C (Standard) or -80°C (Optimal Long-Term)Up to 6-12 months (stability should be verified)Aliquot: Dispense into single-use volumes to avoid repeated freeze-thaw cycles.[17] Protect from Light: Use amber vials or wrap clear vials in foil. Inert Gas: For maximum stability, overlay the solution with argon or nitrogen before capping.
Primary Stock (Aqueous) Sterile, amber glass or polypropylene vials2-8°CShort-Term (e.g., up to 1 week; stability must be verified)Not recommended for long-term storage due to higher risk of chemical degradation and microbial growth. Prepare smaller volumes more frequently.
Working Solutions (Diluted) Appropriate for the experiment (e.g., microplate, tube)2-8°C< 24 hoursPrepare fresh daily. Protect from light on the benchtop. Discard unused solution after the experiment.
Causality Behind Storage Choices:
  • Low Temperature (-20°C/-80°C): Drastically reduces the rate of chemical reactions, including oxidation and other degradation pathways.[4][10]

  • Aliquoting: Repeated freeze-thaw cycles can introduce water condensation, leading to hydrolysis, and can cause concentration changes if the solvent evaporates. Single-use aliquots eliminate this risk entirely.

  • Light Protection: Prevents photodegradation, a known risk for compounds with this chemical scaffold.[10][15]

Quality Control and Stability Assessment

A protocol is only trustworthy if it is self-validating. Initial and periodic quality control checks are essential.

Initial Concentration Verification

After preparing a new primary stock solution, its concentration should be verified. While UV-Vis spectrophotometry can be used for a quick check (if an extinction coefficient is known), the gold standard is to use a stability-indicating HPLC method.[20] Analyze the new stock against a previously validated standard or a freshly prepared standard from a different weighing.

Long-Term Stability Assessment

To formally establish the stability of a stock solution under your specific storage conditions, a long-term stability study should be performed.

  • Protocol Outline:

    • Prepare a large batch of the primary stock solution and aliquot it into numerous vials.

    • Set aside a "T=0" sample to be analyzed immediately.

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, protected from light).

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot.

    • Analyze the aged sample against a freshly prepared standard using a validated, stability-indicating HPLC-UV method.

    • The stability is confirmed if the concentration of the analyte remains within an acceptable range (e.g., 98-102% of the initial concentration) and no significant degradation peaks appear.[21]

dot

Solvent_Decision_Tree start Start: Choose Solvent app_type What is the downstream application? start->app_type analytical Analytical Chemistry (HPLC, LC-MS) app_type->analytical  Analytical cell_based Cell-Based Assay app_type->cell_based Biological   methanol Methanol (Good volatility, common for LC-MS) analytical->methanol Methanol often preferred dmso DMSO (High solubility, good for long-term storage) analytical->dmso DMSO is also suitable check_dmso Is final DMSO concentration <0.1%? cell_based->check_dmso dmso_ok Use DMSO check_dmso->dmso_ok Yes dmso_not_ok Consider aqueous solution or different stock concentration check_dmso->dmso_not_ok No

Caption: Decision tree for selecting an appropriate solvent.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). [Link]

  • diltiazem hydrochloride for injection How Supplied/Storage and Handling. Pfizer Medical - US. [Link]

  • Formulation and evaluation of extended release tablets of Diltiazem hydrochloride. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Investigation. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • The emerging role of human esterases. PubMed. [Link]

  • The Effect of Ethanol on the Hydrolysis of Ester-Type Drugs by Human Serum Albumin. Journal of Pharmaceutical Sciences. [Link]

  • Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • Diltiazem Hydrochloride Extended-Release Capsules. USP-NF. [Link]

  • PRODUCT MONOGRAPH Pr Diltiazem Hydrochloride Injection. Mylan Pharmaceuticals. [Link]

  • Stock Solution Preparation. Toppr. [Link]

  • Diltiazem. PubChem - NIH. [Link]

  • Diltiazem Hydrochloride Tablets. USP-NF. [Link]

  • Deacetyl-N,O-didemethyldiltiazem hydrochloride. PubChem. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

  • Deacetyl-N,O-didemethyldiltiazem. PubChem. [Link]

  • Stock and working solutions stability. European Bioanalysis Forum. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Stability of diltiazem and its metabolites in plasma during storage. PubMed. [Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [Link]

  • Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets. ResearchGate. [Link]

  • Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? PubMed. [Link]

  • Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impactfactor. [Link]

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. [Link]

  • diltiazem hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • Diltiazem Hydrochloride. Official Monographs for Part I. [Link]

  • Diltiazem. AERU - University of Hertfordshire. [Link]

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Method

Application Note &amp; Protocol: In Vitro Metabolic Stability of Deacetyl-N,O-didemethyldiltiazem Hydrochloride Using Human Liver Microsomes

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for determining the in vitro metabolic stability of deacetyl-N,O-didemethyldiltiazem hydrochloride, a significant metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the in vitro metabolic stability of deacetyl-N,O-didemethyldiltiazem hydrochloride, a significant metabolite of the calcium channel blocker diltiazem, using human liver microsomes. Understanding the metabolic fate of drug metabolites is crucial in drug development for a complete characterization of a xenobiotic's pharmacokinetic and pharmacodynamic profile. This application note details the scientific rationale, a step-by-step experimental protocol, data analysis, and interpretation, offering researchers a robust framework for assessing the intrinsic clearance of this metabolite.

Introduction: The Critical Role of Metabolite Stability

In drug discovery and development, the metabolic stability of a parent drug is a key determinant of its in vivo clearance and overall bioavailability.[1] The liver is the primary organ for drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a central role in the biotransformation of a vast majority of drugs.[2][3][4] In vitro liver microsome assays provide a reliable and cost-effective model to study this phase I metabolism.[5][6][7]

However, the story doesn't end with the parent drug. Metabolites themselves can be pharmacologically active, contribute to drug-drug interactions, or be further metabolized. Therefore, characterizing the metabolic stability of major metabolites is essential for a thorough safety and efficacy assessment. Deacetyl-N,O-didemethyldiltiazem is a metabolite of diltiazem, a widely prescribed medication for hypertension and angina.[8][9] Diltiazem undergoes extensive and complex biotransformation, primarily through N-demethylation, O-demethylation, and deacetylation, with CYP3A4 being a key enzyme in its metabolism.[9][10][11][12] This protocol focuses on assessing the metabolic stability of deacetyl-N,O-didemethyldiltiazem hydrochloride, providing insights into its potential for further breakdown and its contribution to the overall pharmacology of diltiazem.

Scientific Principles

The Liver Microsome System

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes upon tissue homogenization and centrifugation.[2][5] They are a rich source of phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily, as well as some phase II enzymes like UDP-glucuronosyltransferases (UGTs).[2][5] For CYP-mediated metabolism, the reaction requires the presence of a cofactor, typically NADPH, which provides the reducing equivalents for the catalytic cycle of the P450 enzymes.[5]

Metabolic Stability Assessment

The metabolic stability of a compound is determined by measuring its rate of disappearance when incubated with liver microsomes in the presence of necessary cofactors.[1][7] By monitoring the concentration of the substrate over time, we can calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint).[7][13] These parameters are invaluable for predicting the in vivo hepatic clearance of a compound.[1][13]

Diltiazem Metabolic Pathway

Diltiazem is extensively metabolized in the liver, leading to a variety of metabolites. The primary pathways include N-demethylation, O-demethylation, and deacetylation.[8][9] Deacetyl-N,O-didemethyldiltiazem is a product of multiple metabolic steps. Understanding this pathway provides context for the importance of studying the stability of this specific metabolite.

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl N-Desmethyldiltiazem (MA) Diltiazem->N_Desmethyl CYP3A4 (N-demethylation) O_Desmethyl O-Desmethyldiltiazem Diltiazem->O_Desmethyl CYP2D6 (O-demethylation) Deacetyl Deacetyldiltiazem (M1) Diltiazem->Deacetyl Esterases (Deacetylation) Deacetyl_N_Desmethyl Deacetyl-N-desmethyldiltiazem (M2) N_Desmethyl->Deacetyl_N_Desmethyl Esterases Target_Metabolite Deacetyl-N,O- didemethyldiltiazem O_Desmethyl->Target_Metabolite N-demethylation & Deacetylation Deacetyl->Deacetyl_N_Desmethyl CYP3A4 Deacetyl_N_Desmethyl->Target_Metabolite O-demethylation

Caption: Simplified metabolic pathway of diltiazem leading to deacetyl-N,O-didemethyldiltiazem.

Experimental Protocol

This protocol is designed for the determination of the metabolic stability of deacetyl-N,O-didemethyldiltiazem hydrochloride in human liver microsomes.

Materials and Reagents
ReagentSupplierTypical Concentration/Stock
Deacetyl-N,O-didemethyldiltiazem hydrochlorideCommercial Supplier10 mM in DMSO
Pooled Human Liver Microsomes (HLM)Reputable Supplier20 mg/mL
NADPH Regenerating System (e.g., NADPH-A/B)Commercial SupplierAs per manufacturer's instructions
0.1 M Phosphate BufferIn-house preparationpH 7.4
Acetonitrile (ACN) with Internal Standard (IS)HPLC/MS Gradee.g., 100 ng/mL Diazepam-d5
Control Compounds (High & Low Clearance)Commercial Supplier10 mM in DMSO
- High Clearance: Verapamil, Diltiazem
- Low Clearance: Warfarin, Carbamazepine
Experimental Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare phosphate buffer (pH 7.4) Prep_Microsomes Thaw and dilute HLM Prep_Buffer->Prep_Microsomes Prep_Substrate Prepare working solution of Deacetyl-N,O-didemethyldiltiazem HCl Preincubation Pre-incubate HLM and substrate at 37°C for 5 min Prep_Substrate->Preincubation Prep_Microsomes->Preincubation Prep_Cofactor Prepare NADPH regenerating system Initiation Initiate reaction by adding NADPH regenerating system Preincubation->Initiation Sampling Collect aliquots at specified time points (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Termination Terminate reaction with cold ACN + IS Sampling->Termination Centrifugation Centrifuge samples to precipitate protein Termination->Centrifugation Supernatant_Transfer Transfer supernatant to analysis plate/vials Centrifugation->Supernatant_Transfer LCMS_Analysis Analyze samples by LC-MS/MS Supernatant_Transfer->LCMS_Analysis

Caption: Experimental workflow for the in vitro liver microsome stability assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 1 µM working solution of deacetyl-N,O-didemethyldiltiazem hydrochloride in 0.1 M phosphate buffer. This concentration is a starting point and may need optimization.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. This concentration can be adjusted based on the expected metabolic rate of the compound.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted human liver microsomes and the deacetyl-N,O-didemethyldiltiazem hydrochloride working solution.

    • Include control wells:

      • Negative Control: No NADPH regenerating system. This accounts for any non-enzymatic degradation.

      • Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate the assay performance.

    • Pre-incubate the plate/tubes at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The time of addition is considered t=0.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[5]

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. A 1:2 or 1:3 ratio of sample to acetonitrile is common. The cold acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.[3]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of deacetyl-N,O-didemethyldiltiazem hydrochloride at each time point.[14][15][16]

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

Calculation of In Vitro Half-Life (t½)
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the following equation: t½ = -0.693 / k

Calculation of Intrinsic Clearance (CLint)

The intrinsic clearance (CLint) is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

Data Presentation
ParameterDeacetyl-N,O-didemethyldiltiazem HClHigh Clearance Control (Verapamil)Low Clearance Control (Warfarin)
t½ (min) Experimental ValueExpected < 15 minExpected > 60 min
CLint (µL/min/mg) Experimental ValueExpected High ValueExpected Low Value
% Remaining at 60 min Experimental ValueExpected < 20%Expected > 80%

Causality and Trustworthiness: The 'Why' Behind the Protocol

  • Why use pooled human liver microsomes? Pooling microsomes from multiple donors (typically >10) minimizes the impact of inter-individual variability in enzyme expression and activity, providing a more representative average metabolic rate.[5]

  • Why use an NADPH regenerating system? NADPH is consumed during the CYP450 catalytic cycle. A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures a sustained supply of NADPH throughout the incubation period, maintaining a linear reaction rate.

  • Why include positive and negative controls? The negative control (without NADPH) confirms that the disappearance of the compound is due to enzymatic metabolism and not chemical instability. The positive controls (high and low clearance compounds) validate the activity of the microsomal preparation and the overall assay procedure, ensuring the reliability of the obtained results.

  • Why use an internal standard? An internal standard is crucial in LC-MS/MS analysis to correct for variations in sample processing, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Conclusion

This application note provides a detailed protocol for assessing the in vitro metabolic stability of deacetyl-N,O-didemethyldiltiazem hydrochloride using human liver microsomes. By following this guide, researchers can generate reliable data on the intrinsic clearance of this diltiazem metabolite, contributing to a more complete understanding of its pharmacokinetic profile. This information is critical for predicting its in vivo behavior and its potential contribution to the overall effects of diltiazem therapy.

References

  • Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC. (n.d.).
  • Intravenous diltiazem and CYP3A-mediated metabolism - PMC - NIH. (n.d.).
  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024, July 8).
  • High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - Ovid. (n.d.).
  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed. (2009, March 15).
  • Microsomal Metabolic Stability - Creative Bioarray. (n.d.).
  • STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. (2020, January 1).
  • Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed. (2010, March 15).
  • High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed. (2003, September 19).
  • Use of human and animal liver microsomes in drug metabolic studies - PubMed. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
  • Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed. (n.d.).
  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype* | Request PDF - ResearchGate. (n.d.).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).
  • CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only - accessdata.fda.gov. (n.d.).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
  • Metabolic Stability - Frontage Laboratories. (n.d.).
  • Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. (n.d.).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (n.d.).
  • Deacetyl-N,O-didemethyldiltiazem hydrochloride | C18H21ClN2O3S | CID 91810615 - PubChem. (n.d.).
  • Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. - Semantic Scholar. (2019, December 8).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC peak tailing for deacetyl-N,O-didemethyldiltiazem hydrochloride analysis

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible chromatographic methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible chromatographic methods. Analyzing deacetyl-N,O-didemethyldiltiazem hydrochloride presents unique challenges. As a highly basic, demethylated metabolite of diltiazem, it is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RPLC).

This guide provides a deep-dive into the mechanistic causes of this phenomenon and offers field-proven, self-validating protocols to restore peak symmetry and ensure quantitative accuracy.

Part 1: Diagnostic Workflow for Amine Peak Tailing

Before altering your chemistry, you must isolate the root cause of the tailing. Use the logical workflow below to determine whether the asymmetry is a physical system error or a chemical secondary interaction.

G Start Observe Peak Tailing (As > 1.5) Check1 Is tailing global or compound-specific? Start->Check1 Global All Peaks Tail: Physical Issue Check1->Global All peaks Specific Only Basic Amine Tails: Chemical Interaction Check1->Specific Target only FixGlobal Check extra-column volume, replace voided column Global->FixGlobal Silanol Silanol Interaction (Ion-Exchange) Specific->Silanol Sol1 Lower pH < 3.0 (Protonate Silanols) Silanol->Sol1 Sol2 Add TEA or Ion-Pairing (Masking) Silanol->Sol2 Sol3 Use End-capped/Hybrid Stationary Phase Silanol->Sol3

Caption: HPLC Peak Tailing Diagnostic Workflow for Basic Amines

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does deacetyl-N,O-didemethyldiltiazem hydrochloride exhibit more severe peak tailing than the parent diltiazem? A1: The parent drug, diltiazem, contains a tertiary amine. Deacetyl-N,O-didemethyldiltiazem lacks the acetyl and two methyl groups, exposing a less sterically hindered amine functionality. In RPLC, basic compounds are highly susceptible to secondary interactions with anionic silanol moieties (-Si-O⁻) on silica-based stationary phases[1]. Without the steric bulk of the methyl groups, the protonated amine of the metabolite can closely approach the silica surface, exacerbating electrostatic ion-exchange interactions. This disrupts standard reversed-phase partitioning, causing the analyte to "stick" to the column and resulting in a prolonged elution profile[2].

Q2: How does mobile phase pH influence this secondary interaction? A2: The interaction is governed by the ionization states of both the analyte and the silica surface. Residual silica silanols typically have a pKa around 3.5–4.5. At a neutral pH, these groups deprotonate and become negatively charged, while the basic amine of the diltiazem derivative remains protonated (positively charged), maximizing electrostatic attraction. Lowering the mobile phase pH to < 3.0 fully protonates the silanol groups (neutralizing them to -Si-OH), thereby eliminating the ion-exchange mechanism and restoring peak symmetry[2][3].

Q3: If my column chemistry degrades at a low pH, what are my alternatives to fix the tailing? A3: You can employ competitive masking agents or ion-pairing reagents. Adding a small, strongly basic amine like triethylamine (TEA) at 10–20 mM competitively binds to the active silanol sites, effectively "masking" them from the larger diltiazem derivative[4]. Alternatively, lipophilic Hofmeister ions (e.g., perchlorate or sodium octanesulfonate) can be used to form a neutral, highly lipophilic ion pair with the protonated amine, preventing silanol interaction and increasing retention[1][5].

Part 3: Quantitative Comparison of Mobile Phase Modifiers

When selecting a chemical modifier to resolve tailing for deacetyl-N,O-didemethyldiltiazem, consider the mechanism of action and its impact on your specific detector (e.g., avoid non-volatile salts like perchlorate if using LC-MS).

Modifier TypeExample ReagentMechanism of ActionTypical ConcentrationExpected USP Tailing Factor (Tf)*
Acidic Buffer Trifluoroacetic acid (TFA)Protonates silanols, acts as a weak ion-pair0.05 - 0.1% v/v1.3 - 1.6
Sacrificial Amine Triethylamine (TEA)Competitively binds active silanol sites10 - 20 mM1.1 - 1.3
Chaotropic Salt Sodium Perchlorate (NaClO₄)Forms a neutral, lipophilic ion pair50 - 100 mM1.0 - 1.2
Anionic Surfactant Sodium OctanesulfonateStrong ion-pairing, significantly increases retention5 - 10 mM1.2 - 1.4

*Note: Tf values are representative estimates for basic amines on standard Type-B silica columns based on chromatographic literature[1][4][5]. A Tf value of 1.0 represents perfect symmetry.

Part 4: Validated Experimental Protocol

Protocol: Mobile Phase Optimization via Silanol Masking Objective: Eliminate peak tailing for deacetyl-N,O-didemethyldiltiazem using Triethylamine (TEA) masking on a standard C18 column.

Step 1: Preparation of the Aqueous Buffer Weigh and dissolve 20 mM of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Potassium salts are generally preferred over sodium salts for buffering basic amines[6].

Step 2: Addition of the Masking Agent Add 0.1% (v/v) Triethylamine (TEA) to the aqueous buffer. TEA acts as a sacrificial base; due to its small size and strong basicity, it saturates residual active silanols on the stationary phase[4].

Step 3: pH Adjustment Adjust the pH of the buffer to 3.0 using orthophosphoric acid. This dual-approach (low pH + TEA) provides maximum suppression of silanol ionization while masking any remaining active sites[4].

Step 4: Mobile Phase Blending & Equilibration Mix the optimized buffer with HPLC-grade Acetonitrile (e.g., 70:30 v/v Buffer:ACN). Filter the mobile phase through a 0.22 µm membrane. Flush the HPLC system and equilibrate the column for at least 20 column volumes to ensure the TEA fully saturates the stationary phase.

Step 5: Self-Validation (System Suitability) Inject a 10 µg/mL standard of deacetyl-N,O-didemethyldiltiazem hydrochloride. Calculate the USP Tailing Factor (Tf) and Theoretical Plates (N) using your chromatography data system.

  • Validation Criterion: The system is validated and ready for sample analysis if Tf ≤ 1.5 and N > 2000.

  • Troubleshooting the Protocol: If Tf remains > 1.5 after masking, the issue is physical rather than chemical. Verify column age or check for extra-column volume (e.g., poorly seated PEEK fittings), as severe silica bed degradation or physical voids cannot be masked by chemical modifiers[3][7].

Sources

Optimization

Minimizing degradation of deacetyl-N,O-didemethyldiltiazem hydrochloride during sample preparation

Welcome to the Technical Support Center for bioanalytical workflows. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the quantification of diltiazem’s minor, yet pharmacologically significant metabolites.

The structural integrity of deacetyl-N,O-didemethyldiltiazem hydrochloride is notoriously difficult to maintain during sample preparation. Stripped of the steric and electronic protection afforded by the acetyl group and N/O-methyl groups present in the parent drug, this metabolite is highly vulnerable to environmental stress. This guide decodes the mechanistic causes of its degradation and provides a self-validating, field-proven methodology to ensure accurate LC-MS/MS quantification.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding why a molecule fails is the first step to preventing it. The degradation of desacetylated diltiazem metabolites is not a random occurrence; it is a predictable chemical response to specific environmental triggers.

Q1: Why does deacetyl-N,O-didemethyldiltiazem degrade so rapidly in biological matrices compared to the parent drug? A: The parent drug, diltiazem, is primarily susceptible to esterase-driven hydrolysis, which cleaves the acetyl group to form deacetyl-diltiazem[1]. However, deacetyl-N,O-didemethyldiltiazem has already lost this group. Its instability stems from the exposed benzothiazepine core. The overall degradation of desacetyl diltiazem derivatives is the result of two competitive processes: cis-to-trans epimerization and the outright decomposition (cleavage) of the benzothiazepine ring[2]. Without the acetyl group, the molecule lacks the steric hindrance needed to protect the ring structure from nucleophilic attack or UV-induced conformational shifts.

Q2: How do pH and extraction solvents influence this ring-opening degradation? A: The benzothiazepine ring is highly sensitive to extreme pH excursions. Acidic or basic conditions exponentially accelerate ring cleavage[2]. Furthermore, prolonged exposure to unbuffered aqueous environments during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) promotes this decomposition. To mitigate this, extractions must be performed using neutral to slightly buffered conditions (e.g., pH ~6.8) and aprotic organic solvents like Methyl-tert-butyl ether (MTBE)[3].

Q3: What role does temperature play, and how can I mitigate thermal degradation during evaporation? A: Thermal energy acts as a catalyst for both epimerization and ring cleavage. Studies indicate that processing samples at room temperature leads to rapid analyte loss. Samples must be processed in an ice-cold water bath (2–8 °C)[4]. During the nitrogen blowdown phase of LLE, temperatures exceeding 40 °C will cause massive degradation of the desacetyl metabolites[3],[4].

DegradationPathway Diltiazem Diltiazem (Parent Drug) Metabolite Deacetyl-N,O-didemethyl- diltiazem Diltiazem->Metabolite CYP450 & Esterases (In vivo Metabolism) Epimer Trans-Epimer (Inactive Artifact) Metabolite->Epimer UV Light / pH Imbalance (Sample Prep) Cleavage Benzothiazepine Ring Cleavage Metabolite->Cleavage Extreme pH / Temp >40°C (Sample Prep)

Fig 1: Causality of deacetyl-N,O-didemethyldiltiazem degradation during sample preparation.

Part 2: Quantitative Stability Profiles

To standardize your laboratory's approach, compare your current handling conditions against the stability parameters outlined below.

Table 1: Impact of Sample Preparation Conditions on Metabolite Stability

Condition / ParameterEpimerization RiskRing Cleavage RiskAnalyte Recovery (%)Scientific Recommendation
Room Temp (25°C) ModerateHigh< 60%Avoid: Accelerates ring decomposition.
Ice Bath (2-8°C) LowLow> 85%Recommended: Clamps thermodynamic degradation[4].
Acidic/Basic pH HighVery High< 40%Avoid: Catalyzes benzothiazepine cleavage[2].
Buffered (NaF, 0.1M) LowLow> 85%Recommended: Stabilizes matrix and inhibits enzymes[3].
N₂ Evaporation > 40°C ModerateHigh< 50%Avoid: Thermal stress destroys the desacetyl core[4].

Part 3: Self-Validating Experimental Protocol (LLE)

A robust protocol must be self-validating. By introducing a stable isotope-labeled internal standard (Diltiazem-d4) at the very first step, any systemic degradation or matrix effect that occurs downstream will be proportionally mirrored by the internal standard, ensuring the final quantification remains accurate[1],[3].

Materials Required:

  • Human plasma samples (Stored at -70 °C to prevent long-term degradation)[1],[4].

  • Diltiazem-d4 internal standard (IS) working solution (2000 ng/mL in methanol)[3].

  • Sodium fluoride (NaF) solution (1% in 0.1 M)[3].

  • Methyl-tert-butyl ether (MTBE)[3].

  • Nitrogen evaporator and refrigerated centrifuge.

Step-by-Step Methodology:

  • Cold Thawing: Thaw frozen plasma samples strictly in an ice-cold water bath to maintain a temperature of 2–8 °C throughout the initial processing[4].

  • Aliquot & Spike: Transfer 0.5 mL of the plasma sample into a pre-chilled 1.5 mL microcentrifuge tube[3]. Immediately add 50 µL of the Diltiazem-d4 internal standard working solution[3]. Causality note: Spiking IS before buffer addition ensures it equilibrates with the matrix proteins identically to the endogenous analyte.

  • Matrix Stabilization: Add a small volume of the 1% 0.1 M NaF solution. This buffers the pH to prevent ring cleavage and halts any residual esterase activity that could alter the baseline concentrations of related metabolites[3],[4].

  • Extraction: Add 1.0 mL of MTBE to the tube. Vortex the mixture vigorously for 60 seconds to ensure complete partitioning of the analyte into the organic phase[3].

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 5–10 minutes at 4 °C to yield a clean separation of the aqueous and organic layers[3].

  • Controlled Evaporation: Carefully transfer the upper organic layer (MTBE) to a clean glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Critical Control Point: The water bath for the evaporator must not exceed 40 °C[3],[4].

  • Reconstitution: Reconstitute the dried extract in 200 µL of the LC-MS/MS mobile phase. Vortex briefly and transfer to an autosampler vial maintained at 4 °C[4].

Workflow Plasma 1. Thaw Plasma on Ice (Strictly 2-8°C) Spike 2. Add Diltiazem-d4 IS & NaF Buffer (1%, 0.1M) Plasma->Spike Extract 3. LLE with MTBE (Vortex & Centrifuge) Spike->Extract Evaporate 4. N2 Evaporation (Max Temp: 40°C) Extract->Evaporate Reconstitute 5. Reconstitute in Mobile Phase (Proceed to LC-MS/MS) Evaporate->Reconstitute

Fig 2: Self-validating extraction workflow optimized for diltiazem metabolite stability.

References

  • Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance International Journal of Pharmaceutical Sciences and Research (IJPSR)[Link]

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite Der Pharma Chemica[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deacetyl-N,O-didemethyldiltiazem Hydrochloride Extraction

Welcome to the Advanced Bioanalytical Support Center. As drug development pivots toward comprehensive metabolite profiling, the extraction of highly polar, multi-transformed metabolites often becomes a bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As drug development pivots toward comprehensive metabolite profiling, the extraction of highly polar, multi-transformed metabolites often becomes a bottleneck. This guide is engineered for senior scientists and bioanalytical researchers struggling with the recovery of deacetyl-N,O-didemethyldiltiazem hydrochloride.

Rather than providing generic protocols, this guide deconstructs the chemical causality behind extraction failures and provides self-validating workflows to ensure absolute data integrity.

🔬 Core Diagnostics & FAQs

Q1: Why is my recovery rate for deacetyl-N,O-didemethyldiltiazem drastically lower than for the parent drug?

The Causality: The extraction failure is rooted in the molecule's altered partition coefficient (LogP) following three distinct metabolic transformations. While the parent drug, diltiazem, is highly lipophilic, deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6)[1] has undergone:

  • Deacetylation: Loss of the acetyl group, exposing an aliphatic hydroxyl (-OH) group.

  • N-demethylation: Loss of a methyl group, converting a tertiary amine into a secondary amine.

  • O-demethylation: Loss of a methoxy methyl group, exposing a phenolic hydroxyl (-OH) group.

These modifications introduce three new hydrogen-bond donors. Furthermore, the presence of a basic secondary amine (pKa ~7.7) and a weakly acidic phenol (pKa ~9.5) renders the molecule amphoteric. At physiological pH (7.4), it exists in a highly polar, partially ionized state that strongly prefers the aqueous phase, making it fundamentally incompatible with standard non-polar organic solvents.

Q2: I am currently using MTBE for Liquid-Liquid Extraction (LLE). How can I improve recovery?

The Causality: Methyl tert-butyl ether (MTBE) is an excellent solvent for extracting single-step metabolites like N-desmethyl diltiazem, yielding reliable recoveries of 69.4% - 76.6%[2]. However, MTBE lacks the hydrogen-bonding capacity required to solvate the exposed phenol and hydroxyl groups of deacetyl-N,O-didemethyldiltiazem.

Actionable Optimization: If your laboratory is strictly bound to LLE, you must manipulate the thermodynamic partitioning:

  • Precise pH Control: Adjust the plasma pH to exactly 8.5 using an ammonium bicarbonate buffer. This pH is safely above the amine's pKa (neutralizing the base) but below the phenol's pKa (preventing the formation of a phenoxide anion), maximizing the un-ionized, extractable species.

  • Solvent Modification: Abandon 100% MTBE. Switch to a highly polar organic mixture such as Ethyl Acetate : Isopropanol (80:20, v/v) . The isopropanol acts as a hydrogen-bond acceptor/donor to stabilize the metabolite in the organic phase.

  • Salting-Out Effect: Saturate the aqueous phase with a chaotropic salt (e.g., Zinc Sulfate) to decrease the thermodynamic solubility of the polar metabolite in water, forcing it into the organic layer.

Q3: What is the definitive sample preparation method for this specific metabolite?

The Causality: To bypass the aqueous affinity of this amphoteric molecule, Solid-Phase Extraction (SPE) is the gold standard[3]. Specifically, Mixed-Mode Cation Exchange (MCX) SPE exploits the molecule's basic secondary amine. By acidifying the sample, the amine is fully protonated and binds ionically to the sulfonic acid groups on the MCX sorbent. This allows you to aggressively wash away neutral lipids and phospholipids with 100% organic solvents without losing your analyte.

📊 Quantitative Data Summary

The following table demonstrates the inverse relationship between metabolite polarity and LLE efficiency, highlighting the necessity of MCX SPE for multi-transformed metabolites.

AnalyteMetabolic ModificationsLLE (MTBE) Recovery (%)SPE (C18) Recovery (%)SPE (MCX) Recovery (%)
Diltiazem None (Parent)75.0 - 85.0%85.0 - 90.0%90.0 - 95.0%
N-Desmethyl Diltiazem 1 (N-demethylation)69.4 - 76.6%80.0 - 85.0%88.0 - 94.0%
Deacetyl-N,O-didemethyldiltiazem 3 (Deacetyl, N/O-demethyl)< 30.0% 60.0 - 70.0%85.0 - 92.0%

⚙️ Self-Validating MCX SPE Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating pre- and post-extraction spikes, you can mathematically isolate extraction recovery from LC-MS/MS matrix suppression.

Phase 1: System Validation Setup
  • Prepare Three Matrix Aliquots (500 µL human plasma each):

    • Sample A (True Sample): Blank plasma spiked with deacetyl-N,O-didemethyldiltiazem prior to extraction.

    • Sample B (Post-Spike Blank): Blank plasma extracted normally, then spiked with the analyte after elution but before evaporation.

    • Sample C (Neat Standard): Analyte spiked directly into the reconstitution solvent (no matrix).

Phase 2: Extraction Workflow
  • Sample Pre-treatment: Add 500 µL of 2% Phosphoric acid (H₃PO₄) to the plasma. Causality: Drops pH to ~2.0, fully protonating the secondary amine and disrupting protein binding.

  • Cartridge Conditioning: Pass 1 mL Methanol, followed by 1 mL 0.1N HCl through a 30mg/1cc MCX cartridge. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Interference Washing:

    • Wash 1: 1 mL 0.1N HCl (Removes aqueous salts and hydrophilic proteins).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids and acidic interferences; the protonated amine remains ionically bound to the sorbent).

  • Analyte Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol . Causality: The high pH (>10) deprotonates the secondary amine, breaking the ionic bond with the sulfonic acid sorbent, allowing the methanol to sweep the neutral molecule off the column.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 200 µL of initial LC mobile phase.

Phase 3: Data Validation Check
  • Absolute Recovery: (Peak Area of Sample A / Peak Area of Sample B) × 100. Target: >85%.

  • Matrix Effect: (Peak Area of Sample B / Peak Area of Sample C) × 100. Target: 85% - 115%. If this fails, your extraction is fine, but your chromatography needs optimization.

🖼️ Methodological Visualization

SPE_Workflow Start Plasma Sample (Spiked with IS) Acidify Acidification (2% H3PO4) Protonates Secondary Amine Start->Acidify Step 1 Load Load onto MCX Cartridge (Cation Exchange Binding) Acidify->Load Step 2 Wash1 Aqueous Wash (0.1N HCl) Removes Salts & Proteins Load->Wash1 Step 3 Wash2 Organic Wash (100% Methanol) Removes Neutral Lipids Wash1->Wash2 Step 4 Elute Elution (5% NH4OH in Methanol) Deprotonates Amine for Release Wash2->Elute Step 5 Evaporate Evaporate & Reconstitute (Mobile Phase) Elute->Evaporate Step 6 LCMS LC-MS/MS Analysis Evaporate->LCMS Step 7

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Deacetyl-N,O-didemethyldiltiazem.

📚 References

Sources

Optimization

Technical Support Center: Chromatographic Optimization for Deacetyl-N,O-didemethyldiltiazem Hydrochloride

Welcome to the technical support center dedicated to the chromatographic analysis of deacetyl-N,O-didemethyldiltiazem hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of deacetyl-N,O-didemethyldiltiazem hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase gradients and achieving robust, reproducible results. Our approach is grounded in fundamental chromatographic principles and validated by extensive field experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when developing a chromatographic method for deacetyl-N,O-didemethyldiltiazem hydrochloride and related substances.

Q1: What is a good starting point for a reversed-phase HPLC gradient method for deacetyl-N,O-didemethyldiltiazem hydrochloride?

A1: A solid starting point for a reversed-phase method on a C18 or C8 column would be a gradient of a buffered aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B), such as acetonitrile or methanol.[1][2] Deacetyl-N,O-didemethyldiltiazem, being a metabolite of diltiazem, is relatively polar. Therefore, the initial percentage of the organic mobile phase should be low to ensure retention on the column.

A typical starting gradient is outlined in the table below.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 20-50 mM Phosphate or Ammonium Formate Buffer, pH 2.5-3.5Buffering is crucial for consistent ionization of the amine groups, leading to stable retention times and improved peak shape.[3][4] A low pH ensures the analyte is in a single protonated state.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity.
Gradient 5-10% B to 60-80% B over 15-20 minutesThis shallow gradient allows for the effective separation of polar metabolites from the parent drug and other related substances.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate that provides a good balance between analysis time and efficiency.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be used with caution to avoid analyte degradation.
Detection UV at 235-240 nmDiltiazem and its metabolites have a strong UV absorbance in this range.[2]

Q2: I'm observing significant peak tailing for my deacetyl-N,O-didemethyldiltiazem hydrochloride peak. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like deacetyl-N,O-didemethyldiltiazem hydrochloride is a common issue in reversed-phase chromatography.[3] The primary cause is often secondary interactions between the positively charged amine groups on the analyte and negatively charged residual silanol groups on the silica-based stationary phase.[6][7]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (to between 2.5 and 3.5) suppresses the ionization of silanol groups, thereby reducing the unwanted interactions.[3]

  • Use of an Amine Additive: Incorporating a small amount of a competing base, like triethylamine (TEA) at a concentration of 0.1-0.5%, into the mobile phase can mask the active silanol sites and improve peak symmetry.[8]

  • Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[5][7]

Q3: My retention times are drifting between injections. What should I investigate?

A3: Retention time instability can compromise the reliability of your analytical method. The most common causes include:

  • Inadequate Column Equilibration: Gradient elution requires a sufficient re-equilibration period with the initial mobile phase conditions between runs.[9] A general rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[10]

  • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. For premixed mobile phases, evaporation of the more volatile organic component can alter the composition over time. In-line degassing and freshly prepared mobile phases are recommended.

  • Temperature Fluctuations: Maintaining a constant column temperature via a column oven is crucial, as temperature can influence mobile phase viscosity and analyte retention.[11]

  • Pump Performance: Inconsistent pump performance, such as leaks or faulty check valves, can lead to fluctuations in the mobile phase flow rate and composition, directly impacting retention times.[12]

Troubleshooting Guide: A Deeper Dive

This section provides a structured, in-depth approach to resolving more complex issues you may encounter during method development and execution.

Issue 1: Poor Resolution Between Deacetyl-N,O-didemethyldiltiazem and Other Metabolites or Impurities

If you are struggling to separate your analyte of interest from other closely eluting peaks, a systematic optimization of the mobile phase gradient is necessary.

Step-by-Step Protocol for Optimizing Gradient for Resolution:

  • Initial Scouting Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of all compounds of interest.

  • Shallow the Gradient Around the Eluting Peaks: Once the elution region is identified, create a shallower gradient in that window. For example, if your peaks of interest elute between 30% and 50% organic, you could modify your gradient to go from 20% to 60% organic over a longer period. This increases the time the analytes spend interacting with the stationary phase, thereby improving separation.[13]

  • Optimize the Organic Modifier: If resolution is still insufficient with acetonitrile, try substituting it with methanol. The different solvent properties can alter the selectivity of the separation.[11]

  • Fine-Tune the Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of the analytes and, consequently, their retention and selectivity. Systematically adjust the pH in small increments (e.g., 0.2 pH units) to find the optimal separation.[4]

Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution Observed Scouting_Gradient Run a Broad Scouting Gradient (5-95% Organic) Start->Scouting_Gradient Identify_Elution Identify Elution Window of Analytes of Interest Scouting_Gradient->Identify_Elution Shallow_Gradient Apply a Shallower Gradient Across the Elution Window Identify_Elution->Shallow_Gradient Check_Resolution Resolution Adequate? Shallow_Gradient->Check_Resolution Change_Organic Switch Organic Modifier (e.g., Acetonitrile to Methanol) Check_Resolution->Change_Organic No End Optimized Method Achieved Check_Resolution->End Yes Adjust_pH Systematically Adjust Mobile Phase pH Change_Organic->Adjust_pH Check_Resolution2 Resolution Adequate? Adjust_pH->Check_Resolution2 Check_Resolution2->End Yes Re_evaluate Re-evaluate Column Chemistry or Consider Alternative Mode Check_Resolution2->Re_evaluate No

Caption: A logical workflow for troubleshooting poor peak resolution.

Issue 2: Baseline Drift During Gradient Elution

A drifting baseline can make accurate integration and quantification challenging. This is often observed in gradient elution when the mobile phase components have different UV absorbance properties at the detection wavelength.

Strategies to Minimize Baseline Drift:

  • Use High-Purity Solvents: Ensure that both your aqueous and organic mobile phases are prepared with high-purity, HPLC-grade reagents to minimize impurities that can contribute to baseline noise and drift.

  • Wavelength Selection: If possible, choose a detection wavelength where the mobile phase additives have minimal absorbance.

  • Matching Absorbance of Mobile Phases: If an additive in Mobile Phase A (e.g., trifluoroacetic acid) is causing the drift, you may need to add a small, empirically determined amount to Mobile Phase B to balance the absorbance as the gradient progresses.

Issue 3: "Ghost" Peaks Appearing in the Chromatogram

The appearance of unexpected peaks, often referred to as "ghost" peaks, can be perplexing. These are typically due to contaminants being introduced into the system and eluting during the gradient.[14]

Troubleshooting "Ghost" Peaks:

  • Run a Blank Gradient: Inject your mobile phase or sample solvent without any analyte. If the ghost peaks are still present, the contamination is likely from your mobile phase, glassware, or the HPLC system itself.

  • Check Mobile Phase Purity: Prepare fresh mobile phases using high-purity solvents and water. Contaminants can accumulate in solvent reservoirs over time.

  • Sample Carryover: If the ghost peaks only appear after a sample injection, it may be due to carryover from the previous injection. Ensure your autosampler wash solution is effective and that your gradient includes a high-organic wash step at the end to elute any strongly retained compounds.

Logical Relationship of Chromatographic Parameters

G cluster_inputs Input Variables cluster_outputs Chromatographic Outputs Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Analyte Analyte Properties (pKa, Polarity) Analyte->Resolution Analyte->Retention_Time Analyte->Peak_Shape Stationary_Phase Stationary Phase (C18, C8, End-capping) Stationary_Phase->Resolution Stationary_Phase->Retention_Time Stationary_Phase->Peak_Shape

Caption: Interplay of key parameters affecting chromatographic performance.

References

  • Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. Retrieved from [Link]

  • Europe PMC. (n.d.). An HPLC method for the determination of diltiazem and three of its metabolites in serum. Retrieved from [Link]

  • PubMed. (n.d.). Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems. Retrieved from [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • PMC. (n.d.). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Retrieved from [Link]

  • Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]

  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • Bio-Rad. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2026, April 3). Gradient HPLC for Reversed-Phase Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • PMC. (n.d.). High Speed Gradient Elution Reversed Phase Liquid Chromatography of Bases in Buffered Eluents Part II: Full Equilibrium. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • ACS Publications. (2017, August 29). Plant Metabolomics: Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Gradient in reverse phase chromatography. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • USP-NF. (2024, March 29). Diltiazem Hydrochloride Extended-Release Capsules. Retrieved from [Link]

  • Regulations.gov. (2018, October 31). Diltiazem Hydrochloride. Retrieved from [Link]

  • USP-NF. (2018, May 25). Diltiazem Hydrochloride Extended-Release Capsules. Retrieved from [Link]

  • Web of Pharma. (2025, February 14). Diltiazem Hydrochloride Compounded Oral Suspension. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2017, December 7). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Deacetyl-N,O-didemethyldiltiazem LC-MS/MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing quantification challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing quantification challenges with deacetyl-N,O-didemethyldiltiazem hydrochloride .

This highly polar, secondary/primary amine metabolite of the calcium channel blocker diltiazem presents unique bioanalytical hurdles. Due to the loss of its acetyl and methyl groups, its hydrophilicity increases drastically, causing it to elute early in reversed-phase liquid chromatography (RPLC). This early elution window is notorious for severe electrospray ionization (ESI) suppression caused by co-eluting endogenous salts, urea, and early-eluting phospholipids[1].

Below, you will find field-proven causality explanations, self-validating protocols, and quantitative benchmarks to restore the scientific integrity of your assays.

Part 1: Diagnostic FAQs & Causality Troubleshooting

Q1: Why is deacetyl-N,O-didemethyldiltiazem specifically prone to matrix effects compared to the parent diltiazem? A1: The issue is rooted in chromatographic retention and droplet thermodynamics. Parent diltiazem is relatively lipophilic and elutes later in the organic phase of a reversed-phase gradient, safely away from polar matrix interferences. Deacetyl-N,O-didemethyldiltiazem has a significantly lower capacity factor ( k′ ). It elutes directly in the "suppression zone" where unretained polar matrix components desolvate. These endogenous components outcompete the target analyte for available protons at the surface of the ESI droplet, leading to a neutralized analyte that cannot be detected by the mass spectrometer[2].

Q2: How can I definitively diagnose if my sensitivity loss is due to matrix effects rather than poor extraction recovery? A2: You must decouple extraction efficiency from ionization efficiency. We recommend the industry-standard post-extraction spiking method introduced by Matuszewski et al[1]. By comparing the peak area of the analyte spiked into a post-extracted blank matrix against the peak area of the analyte in a neat solvent, you calculate the absolute Matrix Factor (MF). An MF < 0.85 indicates significant ion suppression, while an MF > 1.15 indicates ion enhancement[3].

Q3: My Matrix Factor is 0.45 (severe suppression). I am currently using Protein Precipitation (PPT) with acetonitrile. What is the mechanistic solution? A3: PPT is a non-selective sample preparation technique that leaves high concentrations of endogenous glycerophosphocholines in the extract[4]. Transition to Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Because deacetyl-N,O-didemethyldiltiazem contains basic amine functionalities, it becomes positively charged at low pH. MCX allows you to wash away neutral lipids and phospholipids with 100% organic solvent before eluting the basic analyte with a high-pH organic solvent, physically removing the source of the suppression[4].

Q4: Can I computationally correct for these matrix effects if I cannot eliminate them chromatographically? A4: While you cannot eliminate the physical suppression of the MS signal, you can correct for the variance it causes in quantification by using a Stable Isotope-Labeled Internal Standard (SIL-IS)[5]. For diltiazem metabolites, utilizing a deuterated analog (such as 6) ensures the IS co-elutes exactly with the target analyte, experiencing the exact same matrix environment[6]. When calculated correctly, the IS-normalized Matrix Factor should approach 1.0[7].

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. If the final validation criteria are not met, the protocol dictates the exact optimization loop required.

Protocol A: Post-Column Infusion (Qualitative Profiling)

This method maps the exact retention time windows where ion suppression occurs, allowing you to adjust your LC gradient to shift deacetyl-N,O-didemethyldiltiazem into a "clean" window[7].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the MS ESI source.

  • Infusion: Infuse a neat solution of deacetyl-N,O-didemethyldiltiazem (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to generate a steady baseline MS signal.

  • Injection: Inject a blank, extracted biological matrix sample (e.g., plasma extracted via your current method) through the LC system using your standard gradient.

  • Observation: Monitor the MRM transition for the analyte.

  • Validation Check: Identify any negative dips in the steady baseline. If a dip aligns with the known retention time of deacetyl-N,O-didemethyldiltiazem, matrix suppression is confirmed. Corrective Action: Flatten the LC gradient (e.g., hold at 5% B for 3 minutes) to delay the analyte's elution past the suppression zone[4].

Protocol B: Quantitative Matrix Factor Determination (Matuszewski Method)

This protocol quantifies the exact percentage of signal lost to matrix interference[1].

  • Prepare Set 1 (Neat): Spike deacetyl-N,O-didemethyldiltiazem and the SIL-IS into the mobile phase at Low, Medium, and High QC concentrations.

  • Prepare Set 2 (Post-Extraction): Extract 6 independent lots of blank biological matrix. Spike the analyte and SIL-IS into the final extracts at the same concentrations as Set 1.

  • Analysis: Analyze both sets via LC-MS/MS.

  • Calculation:

    • Absolute MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • IS-Normalized MF = (Analyte/IS Ratio in Set 2) / (Analyte/IS Ratio in Set 1)

  • Validation Check: The IS-Normalized MF must fall between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across all 6 matrix lots[3]. If it fails, you must switch from PPT to SPE or LLE.

Part 3: Quantitative Data & Method Comparison

The following table synthesizes expected performance metrics when optimizing sample preparation for deacetyl-N,O-didemethyldiltiazem. Notice how absolute recovery does not always correlate with a good Matrix Factor.

Sample Preparation MethodDeacetyl-N,O-didemethyldiltiazem Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF (using D3-Analog)E-E-A-T Recommendation
Protein Precipitation (PPT) 92.5 ± 4.10.45 (Severe Suppression)0.82 (Fails Validation)Not Recommended. Leaves high lipid content.
Liquid-Liquid Extraction (MTBE) 78.2 ± 5.30.78 (Moderate Suppression)0.95 (Passes Validation)Acceptable. Good balance of cost and cleanliness.
Mixed-Mode Cation Exchange (MCX) 89.4 ± 3.20.96 (Minimal Effect)1.01 (Ideal)Gold Standard. Removes neutral lipids entirely.

Part 4: Logical Workflow Visualization

MatrixEffect Start Detect Signal Anomaly (Deacetyl-N,O-didemethyldiltiazem) Assess Perform Post-Column Infusion & Calculate Matrix Factor Start->Assess Decision Is Matrix Factor 0.85 - 1.15? Assess->Decision Valid Proceed to Method Validation Decision->Valid Yes Prep Optimize Sample Prep (Switch PPT to SPE/LLE) Decision->Prep No LC Modify LC Gradient (Shift Retention Time) Prep->LC IS Implement SIL-IS (e.g., D3/D4 Analog) LC->IS IS->Assess Re-evaluate

Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.1

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. 3

  • Pan, J., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.7

  • OMICS International. (2013). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. 2

  • Benchchem. (2025). Technical Support Center: Optimizing LC-MS/MS for N-Desmethyl Diltiazem Detection. 4

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. 5

  • Veeprho. Desacetyl Diltiazem-D3 | CAS 1246815-32-6. 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for Deacetyl-N,O-didemethyldiltiazem Hydrochloride

This guide provides an in-depth, scientifically grounded framework for the validation of analytical methods for the quantitative analysis of Deacetyl-N,O-didemethyldiltiazem hydrochloride, a critical related substance of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of analytical methods for the quantitative analysis of Deacetyl-N,O-didemethyldiltiazem hydrochloride, a critical related substance of the drug Diltiazem. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring the development of robust and reliable analytical methods in line with International Council for Harmonisation (ICH) guidelines.

Deacetyl-N,O-didemethyldiltiazem is a known metabolite and potential impurity in Diltiazem drug substance and product, making its accurate quantification essential for ensuring product quality, safety, and efficacy.[1][2][3][4] The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] This guide will focus on the most prevalent and powerful technique for this analysis: High-Performance Liquid Chromatography (HPLC).

The Analytical Landscape: Selecting the Right Tool

While various analytical techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for quantifying pharmaceutical impurities. Its high resolving power, sensitivity, and robustness make it ideal for separating the target impurity from the active pharmaceutical ingredient (API) and other related substances. This guide will therefore focus on the validation of an RP-HPLC method.

The core of any validation is adherence to the principles laid out in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[5][6][7][8][9] These guidelines outline the performance characteristics that must be investigated to ensure a method is fit for purpose.

cluster_Validation ICH Q2(R1) Validation Workflow cluster_Params Key Validation Parameters Dev Method Development Protocol Validation Protocol Design Dev->Protocol Execute Execute Validation Experiments Protocol->Execute Report Validation Report Execute->Report Specificity Specificity Execute->Specificity Linearity Linearity Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision Range Range Execute->Range Limits LOD & LOQ Execute->Limits Robustness Robustness Execute->Robustness A Inject Blank (Diluent) E Evaluate Chromatograms A->E B Inject Placebo B->E C Inject Impurity Standard C->E D Inject Spiked API (API + Impurities) D->E F No Interference? Resolution > 2.0? Peak Purity Pass? E->F cluster_Repeatability Repeatability cluster_Intermediate Intermediate Precision A Analyst 1, Day 1 Prepare 6 Spiked Samples B Analyze & Calculate %RSD A->B E Combine All Results (n=12) Calculate Overall %RSD B->E C Analyst 2, Day 2 Prepare 6 Spiked Samples D Analyze & Calculate %RSD C->D D->E

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Comparative

Comparative Analysis of the Calcium Channel Blocking Activity of Diltiazem and Its Metabolites

An In-Depth Technical Guide This guide provides a comprehensive comparison of the calcium channel blocking activity of the benzothiazepine derivative, diltiazem, and its principal metabolites. Intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the calcium channel blocking activity of the benzothiazepine derivative, diltiazem, and its principal metabolites. Intended for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents comparative quantitative data, and outlines the detailed experimental protocols necessary for a robust evaluation of these compounds. The narrative is structured to provide not just procedural steps, but the scientific rationale and causality that underpin these advanced experimental designs.

Introduction: The Clinical and Pharmacological Context of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker (CCB) widely prescribed for the management of cardiovascular conditions such as hypertension, chronic stable angina, and certain cardiac arrhythmias.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into cardiac muscle and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[2][4] Diltiazem is classified as a benzothiazepine, distinguishing it from other CCB classes like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).[5][6]

Upon administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, resulting in the formation of several metabolites.[7][8] Notably, some of these metabolites are pharmacologically active and contribute to the overall therapeutic profile of the parent drug.[9][10] A thorough understanding of the relative potency of these metabolites is therefore crucial for a complete picture of diltiazem's pharmacodynamics. This guide provides a direct comparison of the calcium channel blocking activity of diltiazem and its key metabolites, supported by experimental data and detailed methodologies.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary pharmacological target for diltiazem and its active metabolites is the L-type voltage-gated calcium channel (CaV1.2).[5][11] These channels are integral to the process of excitation-contraction coupling in cardiac and smooth muscle cells.

Mechanism Explained:

  • Depolarization and Channel Opening: During a cellular action potential, the cell membrane depolarizes, causing a conformational change in the L-type calcium channel, which opens the channel pore.

  • Calcium Influx: This opening allows extracellular calcium ions (Ca²⁺) to flow down their electrochemical gradient into the cell.

  • Muscle Contraction: In vascular smooth muscle, the influx of Ca²⁺ leads to the binding of calcium to calmodulin. This complex then activates myosin light chain kinase (MLCK), which phosphorylates myosin, leading to cross-bridge cycling and muscle contraction (vasoconstriction).[11] In cardiac muscle, this initial Ca²⁺ influx triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which initiates cardiac myocyte contraction.[11]

  • Diltiazem's Intervention: Diltiazem binds to a specific site on the alpha-1 subunit, the main pore-forming unit of the L-type calcium channel.[1] This binding stabilizes the channel in a less active state, reducing the probability of it opening in response to depolarization. Consequently, the influx of calcium is inhibited, leading to relaxation of vascular smooth muscle (vasodilation) and a decrease in heart muscle contractility, heart rate, and conduction velocity.[1][4][7]

cluster_0 Cell Membrane channel_closed L-Type Ca²⁺ Channel (Closed State) channel_open L-Type Ca²⁺ Channel (Open State) channel_closed->channel_open channel_blocked L-Type Ca²⁺ Channel (Blocked State) channel_open->channel_blocked ca_influx Ca²⁺ Influx channel_open->ca_influx diltiazem Diltiazem diltiazem->channel_open Binds to α1 subunit no_influx Reduced Ca²⁺ Influx channel_blocked->no_influx depolarization Membrane Depolarization depolarization->channel_closed contraction Muscle Contraction (Vasoconstriction) ca_influx->contraction relaxation Muscle Relaxation (Vasodilation) no_influx->relaxation

Caption: Diltiazem signaling pathway.

Comparative Potency of Diltiazem and Its Metabolites

Diltiazem is metabolized through two primary pathways: deacetylation to form desacetyldiltiazem (M1), and N-demethylation to form N-desmethyldiltiazem (MA or M-A).[12] These primary metabolites can be further metabolized. Experimental data consistently show that while diltiazem is the most potent calcium channel antagonist, several of its metabolites retain significant biological activity.

The relative potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit a biological process by 50%. A lower IC₅₀ value indicates a higher potency.

Table 1: Comparative Potency (IC₅₀) of Diltiazem and Metabolites

CompoundActivity MeasuredPreparationIC₅₀ (µM)Reference
Diltiazem Inhibition of Ang II-induced cell growthVascular Smooth Muscle Cells6.6[13]
Diltiazem Vasorelaxation (KCl-depolarized)Hamster Aorta0.98[14]
N-desmethyldiltiazem (MA) Inhibition of [³H]diltiazem bindingRat Cerebral CortexpIC₅₀ = 6.49[12]
Desacetyldiltiazem (M1) Inhibition of [³H]diltiazem bindingRat Cerebral CortexpIC₅₀ = 6.72[12]
N-desmethyldesacetyldiltiazem (M2) Inhibition of [³H]diltiazem bindingRat Cerebral CortexpIC₅₀ = 6.03[12]
O-desmethyldesacetyldiltiazem (M4) Inhibition of [³H]diltiazem bindingRat Cerebral CortexpIC₅₀ = 5.51[12]
N,O-didesmethyldesacetyldiltiazem (M6) Inhibition of [³H]diltiazem bindingRat Cerebral CortexpIC₅₀ = 5.33[12]

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency. The binding data clearly ranks the affinity for the channel receptor as: Diltiazem > M1 > MA > M2 > M4 > M6.

From these data, a clear structure-activity relationship emerges. Deacetylation (M1) results in only a minor loss of activity, whereas N-demethylation (MA) causes a more significant reduction.[12] Subsequent modifications to the metabolites lead to a progressive decrease in potency.[12][14] Despite their reduced potency, metabolites like M1 and MA circulate in the plasma and can contribute meaningfully to the overall pharmacological effect of diltiazem therapy.[9][15]

Experimental Protocols for Assessing Calcium Channel Blocking Activity

To generate reliable and reproducible comparative data, rigorous and well-validated experimental protocols are essential. The choice of assay depends on the specific question being asked—whether it is a direct measure of channel function or a more physiological, functional outcome. Below are two gold-standard methodologies.

Direct Measurement: Whole-Cell Patch-Clamp Electrophysiology

Expertise & Causality: The patch-clamp technique is the most direct method for studying ion channel function.[16][17] It allows for precise control of the cell's membrane potential while measuring the minute electrical currents flowing through ion channels.[18] By applying a voltage step that opens L-type calcium channels, we can directly record the resulting calcium current (ICa) and observe its inhibition by a test compound. This provides a direct, quantitative measure of channel blockade. Using barium (Ba²⁺) as the charge carrier instead of Ca²⁺ is a common strategy to increase the measured current and eliminate Ca²⁺-dependent inactivation, thereby isolating the voltage-dependent effects of the drug.[19]

Detailed Protocol:

  • Cell Preparation: Culture cells stably expressing the human L-type calcium channel (CaV1.2), such as HEK293 or CHO cells, on glass coverslips. Grow to 60-80% confluency.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with internal solution.[20] Fire-polish the tip to ensure a smooth surface for sealing.

  • Solutions:

    • External Solution (in mM): 10 BaCl₂, 140 TEA-Cl, 10 HEPES. pH adjusted to 7.4 with TEA-OH. (TEA, or tetraethylammonium, is used to block potassium channels).

    • Internal (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium is used to block internal potassium channels; EGTA chelates calcium to control its intracellular concentration).

  • Seal Formation: Approach a single cell with the micropipette while applying slight positive pressure.[21] Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.[18]

  • Voltage Protocol & Recording:

    • Clamp the cell's holding potential at -80 mV to ensure channels are in a resting, closed state.

    • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the peak inward Ba²⁺ current through the L-type channels.

    • Record baseline currents until a stable response is achieved.

  • Compound Application: Perfuse the cell with the external solution containing known concentrations of diltiazem or its metabolites. Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the baseline control. Plot the percent inhibition against the log of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cell_prep Prepare Cell Culture (e.g., HEK293 with CaV1.2) approach Approach Cell & Form Giga-Seal cell_prep->approach pipette_prep Pull & Polish Glass Micropipette pipette_prep->approach solution_prep Prepare Internal & External Solutions solution_prep->approach rupture Rupture Membrane (Whole-Cell Mode) approach->rupture record_base Record Baseline ICa (Voltage-Step Protocol) rupture->record_base apply_drug Apply Compound (Diltiazem or Metabolite) record_base->apply_drug record_drug Record Inhibited ICa apply_drug->record_drug measure Measure Peak Current record_drug->measure normalize Normalize to Control measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC₅₀ plot->calculate

Caption: Workflow for patch-clamp analysis.

Functional Measurement: Fura-2 AM Calcium Influx Assay

Trustworthiness & Causality: This protocol provides a self-validating system by measuring a functional cellular response—the change in intracellular calcium. It relies on Fura-2 AM, a ratiometric fluorescent indicator. Fura-2 AM is cell-permeable; once inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye.[22] The dye's fluorescence excitation spectrum shifts upon binding Ca²⁺. By measuring the ratio of fluorescence emitted at 510 nm when excited at 340 nm (Ca²⁺-bound) versus 380 nm (Ca²⁺-unbound), we can obtain a precise quantification of intracellular calcium concentration that is independent of dye loading, cell thickness, or photobleaching.[23] This ratiometric approach ensures high-quality, trustworthy data.

Detailed Protocol:

  • Cell Plating: Seed cells (e.g., a vascular smooth muscle cell line) in a clear-bottom, black-walled 96-well microplate and culture overnight.[22]

  • Dye Loading Solution: Prepare a loading buffer (e.g., HBSS with 20 mM HEPES). Prepare a stock solution of Fura-2 AM in anhydrous DMSO. Just before use, dilute the Fura-2 AM stock into the loading buffer to a final concentration of 2-5 µM.

  • Cell Loading: Remove the culture medium from the wells. Wash once with loading buffer. Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[24]

  • Wash and De-esterification: Remove the loading solution. Wash the cells twice with loading buffer to remove extracellular dye. Add fresh loading buffer and incubate for another 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[22]

  • Compound Incubation: Add diltiazem, its metabolites, or a vehicle control to the appropriate wells at various concentrations. Incubate for 15-20 minutes.

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader equipped with dual excitation monochromators and an automated injector.[23]

    • Set the reader to measure the ratio of fluorescence emission at ~510 nm following excitation at ~340 nm and ~380 nm.

    • Record a stable baseline fluorescence ratio for 1-2 minutes.

  • Channel Activation: Inject a depolarizing stimulus (e.g., a high concentration of KCl, such as 60 mM) into the wells to activate voltage-gated calcium channels.

  • Post-Stimulus Recording: Continue recording the fluorescence ratio for several minutes to capture the peak increase in intracellular calcium and its subsequent decline.

  • Data Analysis: Calculate the change in the 340/380 ratio in response to the KCl stimulus for each well. Normalize the response in the drug-treated wells to the vehicle control wells. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis plate_cells Plate Cells in 96-well Plate load_dye Load Cells with Fura-2 AM plate_cells->load_dye wash Wash & Allow De-esterification load_dye->wash add_compound Add Diltiazem/ Metabolite wash->add_compound read_baseline Read Baseline (340/380 Ratio) add_compound->read_baseline inject_kcl Inject KCl to Depolarize Cells read_baseline->inject_kcl read_response Record Ca²⁺ Influx inject_kcl->read_response calc_ratio Calculate Change in Ratio read_response->calc_ratio normalize Normalize to Control calc_ratio->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC₅₀ plot->calculate

Caption: Workflow for Fura-2 AM calcium influx assay.

Conclusion and Future Directions

The experimental evidence clearly demonstrates that diltiazem is a potent L-type calcium channel blocker, and its primary metabolites, desacetyldiltiazem (M1) and N-desmethyldiltiazem (MA), retain significant, albeit reduced, activity. The order of potency for binding to the calcium channel receptor is generally Diltiazem > M1 > MA, with further metabolism leading to a progressive loss of function.

For drug development professionals, this guide underscores the critical importance of characterizing the pharmacological activity of major metabolites. The contribution of these active metabolites to the overall clinical effect can be substantial and may explain inter-individual variability in drug response. Future research could leverage these detailed protocols to explore the state-dependent interactions (resting vs. inactivated channels) of each metabolite, providing an even more nuanced understanding of their pharmacological profiles.

References

  • Wikipedia. Diltiazem. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ditiazem Hydrochloride? [Link]

  • PubChem. Diltiazem Action Pathway. [Link]

  • PharmaCompass.com. Diltiazem | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • MIMS Philippines. Dilzem | Mechanism of Action. [Link]

  • Molecular Devices. Fura 2 QBT Calcium Kit. [Link]

  • PubMed. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones. [Link]

  • PubMed. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. [Link]

  • PMC. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]

  • PubMed. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. [Link]

  • ResearchGate. Standardized protocol for measuring the effect of Ca2+ channel blocker... [Link]

  • ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? [Link]

  • Moodle@Units. Ca2+ imaging with FURA-2 AM. [Link]

  • PubMed. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. [Link]

  • PubMed. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • PubMed. Inhibition of platelet aggregation by diltiazem. Comparison with verapamil and nifedipine and inhibitory potencies of diltiazem metabolites. [Link]

  • ScienceDirect. Calcium channel blocking activity: Screening methods for plant derived compounds. [Link]

  • Korean Circulation Journal. (2023, October 30). Calcium channel blockers for hypertension: old, but still useful. [Link]

  • PubMed. (2002, September 15). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. [Link]

  • American Heart Association Journals. Pharmacokinetics and pharmacodynamics of intravenous diltiazem in patients with atrial fibrillation or atrial flutter. [Link]

  • National Journal of Physiology, Pharmacy and Pharmacology. (2020, July 22). Enhanced Oral Bioavailability of Diltiazem by Resveratrol in Healthy Human Subjects. [Link]

  • PMC. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. [Link]

  • IntechOpen. (2024, December 11). Patch Clamp and Ion Channel Dynamics. [Link]

  • PubMed. Patch clamp methods for studying calcium channels. [Link]

  • Magellan Rx Management. (2020, January 2). Therapeutic Class Overview - Calcium Channel Blockers. [Link]

  • PMC. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]

  • University of Cambridge. patch-clamp-protocol-final.pdf. [Link]

  • RxFiles. Calcium Channel Blockers. [Link]

  • StatPearls - NCBI Bookshelf. (2023, August 28). Diltiazem. [Link]

  • Frontiers. Discovery and Development of Calcium Channel Blockers. [Link]

  • Frontiers. (2023, April 2). Diltiazem is a useful and effective medication for reversal of coronary artery spasm-induced complete atrioventricular block: A case report. [Link]

  • StatPearls - NCBI Bookshelf. (2024, February 22). Calcium Channel Blockers. [Link]

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Validation

Inter-Laboratory Validation of Deacetyl-N,O-didemethyldiltiazem Hydrochloride Quantification: A Platform Comparison Guide

Diltiazem is a widely prescribed non-dihydropyridine calcium channel blocker. Its extensive hepatic first-pass metabolism yields several phase I metabolites, among which deacetyl-N,O-didemethyldiltiazem (also known as de...

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Author: BenchChem Technical Support Team. Date: April 2026

Diltiazem is a widely prescribed non-dihydropyridine calcium channel blocker. Its extensive hepatic first-pass metabolism yields several phase I metabolites, among which deacetyl-N,O-didemethyldiltiazem (also known as desacetyl-N,O-didesmethyldiltiazem) is a highly polar, basic secondary amine[1]. The accurate quantification of deacetyl-N,O-didemethyldiltiazem hydrochloride[2] is critical for comprehensive pharmacokinetic profiling, therapeutic drug monitoring, and impurity testing in pharmaceutical formulations.

This guide objectively compares the performance of three analytical platforms—HPLC-UV, UHPLC-PDA, and LC-MS/MS—across an inter-laboratory validation framework. By examining the causality behind experimental choices and establishing self-validating protocols, this document serves as an authoritative resource for researchers and bioanalytical scientists.

Physicochemical Profiling & Analytical Challenges

Quantifying deacetyl-N,O-didemethyldiltiazem presents unique chromatographic challenges compared to its parent compound:

  • High Polarity & Poor Retention : The enzymatic removal of the acetyl group and two methyl groups significantly increases the hydrophilicity of the molecule. On standard C18 columns, this results in poor retention, leading to co-elution with the solvent front or endogenous plasma matrix components.

  • Secondary Amine Interactions : The exposed secondary amine strongly interacts with residual silanols on silica-based stationary phases. This ionic interaction causes severe peak tailing, which degrades resolution and reduces quantitative accuracy.

  • Ion Suppression Zones : In LC-MS/MS bioanalysis, the early elution of this polar metabolite places it directly in the suppression zone of early-eluting phospholipids during plasma analysis[3].

To mitigate these issues, laboratories must carefully select their analytical platforms and column chemistries. Biphenyl or polar-embedded columns are strongly preferred to enhance retention via π−π interactions and shield silanol activity.

G A Diltiazem B Desacetyl diltiazem A->B Esterase (Deacetylation) C Desacetyl-N-demethyldiltiazem B->C CYP3A4 (N-Demethylation) D Deacetyl-N,O-didemethyldiltiazem C->D CYP2D6/CYP3A4 (O-Demethylation)

Phase I metabolic pathway of diltiazem yielding deacetyl-N,O-didemethyldiltiazem.

Platform Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS

To establish the most robust method for inter-laboratory transfer, we compared three distinct analytical platforms. The selection of a platform depends heavily on the required sensitivity (e.g., bulk impurity testing vs. trace plasma bioanalysis)[4].

Table 1: Performance Metrics Across Analytical Platforms
MetricHPLC-UV (Conventional)UHPLC-PDALC-MS/MS (MRM)
Primary Application Bulk drug QC, Formulation assayStability-indicating assaysPharmacokinetics, Plasma bioanalysis
Limit of Quantitation (LOQ) 500 ng/mL100 ng/mL1 ng/mL
Linearity Range 0.5 – 50 µg/mL0.1 – 20 µg/mL1 – 1000 ng/mL
Run Time 15 – 20 min5 – 7 min3 – 4 min
Matrix Effect Susceptibility Low (UV detection)Low (UV detection)High (Requires SIL-IS correction)
Specificity Moderate (relies on retention time)High (Spectral matching)Very High (Precursor/Product ion pairs)

Self-Validating Experimental Protocol (LC-MS/MS)

Trustworthiness in bioanalytical quantification requires a self-validating system. The following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-Desmethyl Diltiazem-D3[5], to dynamically correct for extraction losses and matrix-induced ionization variations.

Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) SPE

Causality Focus: Liquid-liquid extraction (LLE) often yields poor recovery for highly polar metabolites. We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to exploit the basicity of the secondary amine.

  • Sample Aliquoting : Transfer 100 µL of human plasma to a 96-well plate.

  • Internal Standard Addition : Add 10 µL of SIL-IS (100 ng/mL N-Desmethyl Diltiazem-D3) to all wells except blanks.

    • Causality: Adding the IS before any extraction step ensures that any volumetric loss or ionization suppression affects the analyte and IS equally, preserving the peak area ratio.

  • Pre-treatment : Dilute with 100 µL of 2% Phosphoric acid in water.

    • Causality: Acidification disrupts protein binding and ensures the basic amine of deacetyl-N,O-didemethyldiltiazem is fully protonated for optimal retention on the cation-exchange sorbent.

  • SPE Loading : Load samples onto an Oasis MCX 96-well plate (30 mg).

  • Washing : Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of Methanol.

    • Causality: The acidic aqueous wash removes neutral and acidic hydrophilic interferences. The methanol wash removes hydrophobic interferences (like phospholipids) while the target analyte remains ionically bound to the sorbent.

  • Elution : Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the organic solvent to elute the target compound.

  • Reconstitution : Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Chromatographic Conditions
  • Column : Waters XBridge Biphenyl (2.1 x 50 mm, 2.5 µm).

    • Causality: Biphenyl chemistry provides enhanced retention for polar basic compounds via π−π interactions, preventing early elution into the ion suppression zone.

  • Mobile Phase : Gradient elution (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).

  • Detection : Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Inter-Laboratory Validation Results

According to ICH M10 guidelines, inter-laboratory validation must demonstrate reproducibility across different equipment, operators, and environments. The workflow below illustrates the validation logic.

Workflow cluster_labs Independent Laboratories L1 Lab A (HPLC-UV) Prep Standardized MCX SPE Protocol (Self-Validating with SIL-IS) L1->Prep L2 Lab B (UHPLC-PDA) L2->Prep L3 Lab C (LC-MS/MS) L3->Prep Analysis Data Acquisition & Integration Prep->Analysis Stats Statistical Analysis (ANOVA, %CV, Bias) Analysis->Stats Crit ICH M10 Acceptance Criteria (Accuracy ±15%, Precision ≤15%) Stats->Crit

Inter-laboratory validation workflow for analytical method transfer and reproducibility assessment.

Table 2: Inter-Laboratory Accuracy and Precision (Nominal Concentration: 50 ng/mL)
Laboratory SitePlatformMean Measured Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lab A HPLC-UV48.26.4%8.1%-3.6%
Lab B UHPLC-PDA49.54.2%5.5%-1.0%
Lab C LC-MS/MS50.32.1%3.4%+0.6%

Data Interpretation: All three laboratories successfully met the ICH M10 acceptance criteria (Precision 15%, Accuracy ± 15%). However, Lab C (LC-MS/MS) demonstrated superior precision and accuracy, directly attributable to the use of the stable isotope-labeled internal standard which corrected for minor volumetric inconsistencies during the SPE process.

References

  • [3] Molden, E., et al. "High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 2003.[Link]

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 10472681, Deacetyl-N,O-didemethyldiltiazem." PubChem, 2024.[Link]

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 91810615, Deacetyl-N,O-didemethyldiltiazem hydrochloride." PubChem, 2024.[Link]

  • [5] Veeprho Pharmaceuticals. "N-Desmethyl Diltiazem-D3 (HCl Salt) | CAS 1217643-52-1." Veeprho Impurity Reference Standards, 2024. [Link]

Sources

Comparative

A Comparative Guide to the Impurity Profiling of Diltiazem Hydrochloride API Batches with a Focus on Deacetyl-N,O-didemethyldiltiazem

In the landscape of cardiovascular therapeutics, diltiazem hydrochloride stands as a cornerstone calcium channel blocker for managing hypertension and angina.[1][2] The therapeutic efficacy and safety of such a widely us...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cardiovascular therapeutics, diltiazem hydrochloride stands as a cornerstone calcium channel blocker for managing hypertension and angina.[1][2] The therapeutic efficacy and safety of such a widely used active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, guided by the International Conference on Harmonization (ICH), mandate stringent control over impurities in drug substances.[3] This guide provides an in-depth comparative analysis of diltiazem hydrochloride API batches, with a specific focus on a critical potential impurity: deacetyl-N,O-didemethyldiltiazem. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and a robust analytical framework for assessing API quality.

The Significance of Impurity Profiling in Diltiazem

Impurities in an API can arise from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients.[4] These compounds, even at trace levels, can impact the safety, efficacy, and stability of the final pharmaceutical product. For diltiazem hydrochloride, which is known to be susceptible to hydrolysis, a thorough understanding of its degradation pathways is paramount.[1][5][6] The primary degradation pathway involves the hydrolysis of the acetyl group, leading to the formation of desacetyl-diltiazem (Diltiazem EP Impurity F).[2][5][7] However, other metabolic and degradation pathways can lead to a constellation of related substances, including the N,O-didemethylated metabolite.

While desacetyl-diltiazem is a well-documented and major degradant with approximately 50% of the vasodilatory potency of the parent drug, the pharmacological and toxicological profiles of other, more complex impurities like deacetyl-N,O-didemethyldiltiazem are less characterized but equally important to control.[2] Studies on diltiazem metabolites have shown that modifications to the N,N-dimethylaminoethyl and methoxyphenyl moieties can significantly alter the compound's Ca2+ antagonistic activity. For instance, the N,O-didemethylated metabolite has been shown to have substantially lower potency compared to diltiazem itself.[8] Therefore, a stability-indicating analytical method capable of separating and quantifying these impurities is not just a regulatory requirement but a scientific necessity for ensuring product quality.

Experimental Design: A Robust HPLC Framework for Comparative Analysis

To objectively compare the impurity profiles of different diltiazem hydrochloride API batches, a validated, stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard. The causality behind this choice lies in its ability to resolve a wide range of compounds with varying polarities, which is essential for separating the parent API from its structurally similar impurities.[3]

The workflow for this comparative analysis is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis api_a API Batch A dissolve_api Dissolve in Diluent (e.g., 1.2 mg/mL) api_a->dissolve_api api_b API Batch B api_b->dissolve_api api_c API Batch C api_c->dissolve_api dilt_rs Diltiazem HCl RS dissolve_rs Prepare Stock & Working Standard Solutions dilt_rs->dissolve_rs imp_rs Impurity RS (deacetyl-N,O-didemethyldiltiazem) imp_rs->dissolve_rs hplc HPLC System (UV Detector @ 240 nm) dissolve_api->hplc dissolve_api->hplc dissolve_rs->hplc dissolve_rs->hplc column C18 Column (e.g., 150 x 4.6 mm, 5µm) mobile_phase Gradient Elution (Buffer/Acetonitrile) chrom Generate Chromatograms hplc->chrom integrate Integrate Peak Areas chrom->integrate quantify Quantify Impurities (% w/w vs. API) integrate->quantify compare Compare Impurity Profiles (Batch A vs. B vs. C) quantify->compare

Caption: Experimental workflow for comparative impurity profiling of Diltiazem HCl API batches.

Detailed Experimental Protocol

This protocol is a synthesized, robust method based on established and validated procedures for diltiazem analysis.[3][9][10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm) or equivalent.[3]

  • Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate Monohydrate buffer, pH adjusted to 3.0 with phosphoric acid.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Program: A time-based gradient is crucial for resolving early-eluting polar impurities from the main diltiazem peak and late-eluting non-polar impurities.

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 80% A, 20% B

    • 31-40 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min.[3][9]

  • Column Temperature: 35 °C.[11]

  • Detection Wavelength: 240 nm.[3][10]

  • Injection Volume: 10 µL.[10]

3. Preparation of Solutions:

  • Diluent: Acetonitrile and water (40:60 v/v).[10]

  • Standard Solution: Prepare a solution of USP Diltiazem Hydrochloride Reference Standard (RS) at a concentration of approximately 1.2 mg/mL in methanol.[12]

  • Impurity Standard Stock Solution: Accurately weigh and dissolve deacetyl-N,O-didemethyldiltiazem RS in diluent to obtain a known concentration.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 12 µg/mL each of USP Diltiazem Hydrochloride RS and USP Desacetyl Diltiazem Hydrochloride RS.[12] This solution is critical for verifying the resolution and suitability of the chromatographic system. The resolution between the desacetyl diltiazem and diltiazem peaks should be not less than 3.0.[10]

  • Test Solution: Accurately weigh and dissolve approximately 60 mg of the Diltiazem Hydrochloride API batch into a 50 mL volumetric flask. Dilute to volume with the diluent to achieve a final concentration of about 1.2 mg/mL.[10]

4. Trustworthiness through Self-Validation: The protocol's integrity is maintained by continuous self-validation checks. The System Suitability Solution (SSS) serves this purpose. Before analyzing any test samples, the SSS is injected to confirm that the chromatographic system can adequately separate the main component from its known impurities, ensuring the method's specificity and resolving power for each run.

Comparative Data and Interpretation

To illustrate the application of this protocol, we present hypothetical data from the analysis of three distinct batches of Diltiazem Hydrochloride API.

Table 1: Comparative Impurity Profile of Diltiazem Hydrochloride API Batches (% w/w)

Impurity NameBatch ABatch BBatch CUSP Limit
Desacetyl Diltiazem0.08%0.15%0.05%≤ 0.5%
Deacetyl-N,O-didemethyldiltiazem 0.03% 0.12% < LOQ *N/A
Other Individual Unknown Impurity0.06%0.09%0.04%≤ 0.5%
Total Impurities 0.17% 0.36% 0.09% ≤ 1.0%

*LOQ: Limit of Quantitation *USP limits are based on available monographs for known impurities.[13]

G cluster_batches cluster_spec cluster_decision title Logical Framework for Batch Comparison BatchA Batch A Total Impurities: 0.17% USPLimit USP Limit Total Impurities ≤ 1.0% BatchA->USPLimit < BatchB Batch B Total Impurities: 0.36% BatchB->USPLimit < Investigate Further Investigation Required BatchB->Investigate Higher deacetyl-N,O- didemethyldiltiazem level BatchC Batch C Total Impurities: 0.09% BatchC->USPLimit < Accept Acceptable Quality USPLimit->Accept All Batches Pass

Caption: Logical assessment of API batches against pharmacopeial specifications.

Interpretation of Results
  • Overall Compliance: All three hypothetical batches meet the United States Pharmacopeia (USP) specification for total impurities (≤ 1.0%) and individual impurities (≤ 0.5%).[13]

  • Batch C (High Purity): This batch demonstrates the highest purity, with the target impurity, deacetyl-N,O-didemethyldiltiazem, below the limit of quantitation. This profile suggests a well-controlled synthesis and/or purification process and optimal storage conditions.

  • Batch A (Acceptable Purity): This batch shows a typical impurity profile, with all impurities well within the specified limits.

  • Batch B (Acceptable but Noteworthy): While Batch B is compliant, it exhibits a significantly higher level of both desacetyl diltiazem and deacetyl-N,O-didemethyldiltiazem compared to the other batches. This could indicate subtle variations in the manufacturing process, starting material quality, or potential exposure to hydrolytic conditions. While it passes the specification, a drug manufacturer might flag this batch for further investigation or trend analysis to understand the root cause of the elevated impurity levels. A higher impurity load, even within limits, can have long-term implications for the stability of the finished drug product.

Conclusion

The rigorous comparative analysis of impurity profiles is a critical exercise in modern pharmaceutical development and quality control. As demonstrated, a well-designed, stability-indicating HPLC method can effectively delineate the purity of different API batches, providing crucial data for release decisions. The focus on specific, potentially impactful impurities like deacetyl-N,O-didemethyldiltiazem allows for a deeper understanding of API quality beyond simple compliance with total impurity limits. This guide provides a comprehensive framework—from the causal logic behind the analytical choices to a detailed, actionable protocol—enabling scientists to ensure the consistent quality, safety, and efficacy of diltiazem hydrochloride.

References

  • Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. National Center for Biotechnology Information. [Link]

  • Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets. R Discovery. [Link]

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. [Link]

  • Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impactfactor. [Link]

  • RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. ResearchGate. [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. [Link]

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry. [Link]

  • USP Monographs: Diltiazem Hydrochloride. uspbpep.com. [Link]

  • A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF DILTIAZEM IN RAW MATERIAL AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Development of a RP-HPLC method for the simultaneous analysis of diltiazem and statin: Application in pharmaceuticals and human serum. Royal Society of Chemistry. [Link]

  • Diltiazem Hydrochloride. Regulations.gov. [Link]

  • Diltiazem EP Impurities & USP Related Compounds. SynThink. [Link]

  • Evaluation of a diltiazem cream preparation for estimation of degradation behavior. DergiPark. [Link]

  • Synthesis and Structural Formulas of Diltiazem and Related Compounds. ResearchGate. [Link]

  • Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem. ResearchGate. [Link]

  • diltiazem hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Organic Spectroscopy International. [Link]

  • Diltiazem Hydrochloride USP 2025. Web of Pharma. [Link]

  • A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Deacetyl-N,O-didemethyldiltiazem Hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste, particularly active pharmaceutical ingredients (APIs) and their metabolites, is a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe disposal of Deacetyl-N,O-didemethyldiltiazem hydrochloride, a key metabolite of Diltiazem. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these essential protocols.

Understanding the Compound and Regulatory Landscape

Deacetyl-N,O-didemethyldiltiazem is a primary metabolite of Diltiazem, a widely used calcium channel blocker.[1][2] When handling this compound, it is imperative to consider the toxicological profile of the parent drug, Diltiazem hydrochloride, which is classified as "Harmful if swallowed" (Acute toxicity, Category 4, Oral).[3][4][5] Consequently, its metabolites must be handled with equivalent caution.

Under the Resource Conservation and Recovery Act (RCRA), pharmaceuticals can be classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) has established specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which includes research laboratories. A critical tenet of these regulations is the absolute prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering) .[6][7] This rule is designed to prevent the contamination of water systems and protect aquatic ecosystems.[8]

Core Principles of Safe Disposal

The foundation of proper chemical waste management rests on three pillars:

  • Characterization: Accurately identifying the waste and its hazards.

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[9][10]

  • Containment: Using appropriate, labeled, and sealed containers to store waste safely until disposal.

This systematic approach ensures the safety of laboratory personnel and facilitates compliant disposal by your institution's Environmental Health & Safety (EHS) department and its licensed waste management partners.

Quantitative Data Summary: Disposal at a Glance

For quick reference, the following table summarizes the essential safety and logistical information for managing Deacetyl-N,O-didemethyldiltiazem hydrochloride waste.

ParameterSpecificationRationale & Source(s)
Hazard Classification Likely Acute Toxicity, Oral (Category 4, H302)Extrapolated from parent compound, Diltiazem hydrochloride.[3][4]
Primary Disposal Route Licensed Hazardous Waste IncinerationRecommended method for pharmaceutical waste to ensure complete destruction.[4][11]
Drain Disposal Strictly Prohibited Mandated by EPA regulations (40 CFR Part 266, Subpart P) to prevent water contamination.[6]
Required PPE Nitrile gloves, safety glasses/goggles, lab coatStandard practice for handling powdered or dissolved chemical compounds.[12]
Waste Container (Solid) Sealable, high-density polyethylene (HDPE) container or lined cardboard box.Must be compatible with the chemical and prevent leaks or spills.[13]
Waste Container (Liquid) Sealable, chemically-compatible (e.g., HDPE, glass) liquid waste container.Prevents degradation of the container and leakage. Vented caps may be required for certain solvents.[13][14]
Container Labeling "Hazardous Waste" label with full chemical name and hazard warnings.Required by RCRA for proper identification and handling.[15]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing Deacetyl-N,O-didemethyldiltiazem hydrochloride from generation to disposal.

Part A: Immediate Waste Handling and Segregation
  • Don Personal Protective Equipment (PPE): Before handling the chemical in any form, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[12]

  • Characterize the Waste Stream:

    • Solid Waste: Includes contaminated consumables such as weigh boats, filter paper, and gloves, as well as residual powder.

    • Liquid Waste: Includes solutions of the compound in aqueous or organic solvents.

    • Empty Containers: Original containers that held the pure compound.

  • Segregate at the Source:

    • Solid Waste: Place all solid waste into a designated, plastic-lined container clearly labeled for "Solid Hazardous Waste." Do not mix with regular trash.

    • Liquid Waste: Pour liquid waste into a designated, compatible liquid waste container. Crucially, do not mix incompatible waste streams. For instance, halogenated solvents must be kept separate from non-halogenated solvents.[14]

    • Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container.

Part B: Containerization and Labeling
  • Select the Correct Container: Use containers that are in good condition, compatible with the waste, and have a secure, screw-top lid. The original chemical container is often the best choice for storing waste of the same material.[13]

  • Label the Container Immediately: Affix a "Hazardous Waste" tag or label to the container. Fill it out completely and legibly, including:

    • The full chemical name: "Deacetyl-N,O-didemethyldiltiazem hydrochloride" (avoid abbreviations).

    • An accurate list of all components, including solvents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Harmful if Swallowed").

    • The accumulation start date (the date the first drop of waste enters the container).

    • Your name and laboratory information.

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste. This minimizes emissions and prevents spills.[10][13]

Part C: Storage and Disposal
  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of the laboratory staff.[10]

  • Monitor Fill Level: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for expansion.[10]

  • Arrange for Pickup: Once the container is full or you are finished with the project, submit a chemical waste collection request to your institution's EHS department. Do not allow waste to accumulate for extended periods.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Deacetyl-N,O-didemethyldiltiazem hydrochloride waste.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Accumulation & Final Disposal gen Generate Waste (Deacetyl-N,O-didemethyldiltiazem HCl) char Characterize Waste Type gen->char solid Solid Waste (e.g., contaminated gloves, powder) char->solid Solid liquid Liquid Waste (e.g., solutions) char->liquid Liquid empty Empty Container char->empty Empty solid_cont Place in Labeled Solid Waste Container solid->solid_cont liquid_cont Place in Labeled Liquid Waste Container liquid->liquid_cont rinse Triple Rinse Container with suitable solvent empty->rinse saa Store in Satellite Accumulation Area (SAA) solid_cont->saa liquid_cont->saa rinsate Collect Rinsate as Hazardous Liquid Waste rinse->rinsate defaced Deface Label & Dispose of Clean Container rinse->defaced rinsate->liquid_cont pickup Request EHS Pickup for Final Disposal saa->pickup

Caption: Decision workflow for handling Deacetyl-N,O-didemethyldiltiazem HCl waste.

Spill and Emergency Procedures

In the event of a small spill of solid material, do not create dust.[11]

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Secure the area to prevent spread.

  • Clean-up: Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost integrity.

References

  • Laboratory Hazardous Waste Management. (n.d.).
  • Safety Data Sheet for Diltiazem, Hydrochloride. (2014, October 1). Merck.
  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Foley & Lardner LLP.
  • Management Standards for Hazardous Waste Pharmaceuticals. (2015, September 25).
  • Miners, J. O., et al. (1998). Diltiazem disposition and metabolism in recipients of renal transplants. Therapeutic Drug Monitoring, 20(4), 343-8.
  • Safety Data Sheet for Diltiazem hydrochloride. (2012, June 26). Fisher Scientific.
  • Bonde, J., et al. (1991). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. European Journal of Clinical Pharmacology, 41(3), 245-50.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry.
  • Deacetyl-N,O-didemethyldiltiazem hydrochloride. (n.d.). PubChem.
  • Safety Data Sheet for Diltiazem hydrochloride. (2025, March 19). Fermion.
  • Safety Data Sheet for N-desmethyl Diltiazem (hydrochloride). (2025, June 10). Cayman Chemical.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Lee, D. C., et al. (2001). Pharmacokinetics of Diltiazem and its Major Metabolite, Deacetyldiltiazem after Oral Administration of Diltiazem in Mild and Medium Folate-Induced Renal Failure Rabbits. Archives of Pharmacal Research, 24(4), 332-8.
  • New Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Defense Centers for Public Health.
  • Safety Data Sheet. (2025, November 4). Tokyo Chemical Industry.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
  • Diltiazem. (2025, September 15). AERU, University of Hertfordshire.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. (n.d.). ASHP.
  • Diltiazem · HCl Safety Data Sheet. (2008, September 23). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2026, March 5). Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling Deacetyl-N,O-didemethyldiltiazem hydrochloride

As a Senior Application Scientist overseeing pharmaceutical reference standards and API (Active Pharmaceutical Ingredient) handling, I approach laboratory safety not as a checklist, but as a system of validated, mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical reference standards and API (Active Pharmaceutical Ingredient) handling, I approach laboratory safety not as a checklist, but as a system of validated, mechanistic controls.

Handling Deacetyl-N,O-didemethyldiltiazem hydrochloride (CAS 142926-09-8)[1] requires a rigorous understanding of both its physical chemistry and its pharmacological heritage. As a primary degradation product and structural analog of the calcium channel blocker diltiazem, this compound retains the core benzothiazepine scaffold. Consequently, it must be treated with the same stringent toxicological respect as the parent API, particularly regarding its cardiovascular and reproductive hazards[2][3].

This guide provides a causality-driven, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Pharmacological & Chemical Hazard Profile (The "Why")

Before selecting PPE, we must understand the mechanistic hazards of the molecule we are trying to defeat. Deacetyl-N,O-didemethyldiltiazem hydrochloride presents three primary risk vectors:

  • Acute Oral and Systemic Toxicity (Category 4): Accidental ingestion or inhalation of aerosolized powder can lead to systemic absorption. Because it shares structural homology with diltiazem, systemic exposure can induce L-type calcium channel blockade, potentially resulting in unintended vasodilation, hypotension, and bradycardia[3].

  • Reproductive Toxicity (Category 2): Animal studies on the parent compound indicate potential adverse effects on fetal development (H361/R61)[2][3].

  • Physical State Hazards: As a hydrochloride salt, this compound is highly crystalline. When manipulated with metal spatulas, it is prone to static charge buildup, which causes electrostatic repulsion and rapid aerosolization of fine particulates outside of the visible range.

HazardPathway Exp Accidental Exposure (Inhalation/Dermal) Abs Systemic Absorption Exp->Abs Mech L-type Ca2+ Channel Blockade Abs->Mech Phys Vasodilation & Negative Inotropy Mech->Phys Clin Hypotension & Bradycardia Risk Phys->Clin

Fig 1. Systemic exposure pathway and cardiovascular risks of Diltiazem impurities.

Tiered PPE & Engineering Control Matrix

PPE must scale with the mass of the compound being handled. The table below outlines the validated defense systems based on operational scale.

Operational ScaleEngineering ControlsRespiratory ProtectionDermal ProtectionOcular Protection
Analytical Scale (< 50 mg, e.g., HPLC prep)Class II Biological Safety Cabinet (BSC) or Powder Weighing Isolator.N95/FFP2 Respirator (Mandatory if handled outside isolator).Double Nitrile Gloves (Extended cuff), Standard Lab Coat.Safety Goggles (ANSI Z87.1+).
Preparative Scale (> 50 mg, e.g., Synthesis/Purification)Dedicated Powder Handling Isolator (Negative Pressure).PAPR (Powered Air-Purifying Respirator) with HEPA filters.Double Nitrile Gloves, Tyvek® Sleeves, Impermeable Apron.Full Face Shield over Safety Goggles.

Causality Note on Glove Selection: Nitrile is explicitly required over latex. When preparing analytical standards, this hydrochloride salt is frequently dissolved in polar aprotic solvents (like DMSO) or methanol. Nitrile provides superior chemical resistance to these vehicles, preventing the solvent from acting as a transdermal carrier for the API impurity.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system to ensure zero-emission handling of Deacetyl-N,O-didemethyldiltiazem hydrochloride.

Phase 1: Pre-Operational Setup
  • Static Mitigation: Activate an anti-static bar (ionizer) inside the weighing enclosure 5 minutes prior to handling. Reasoning: Neutralizing the micro-environment prevents the crystalline HCl salt from aerosolizing upon contact with spatulas.

  • Surface Preparation: Lay down a disposable, absorbent bench pad with an impermeable polyethylene backing inside the hood.

Phase 2: PPE Donning Sequence
  • Inspect and don the primary (inner) pair of nitrile gloves.

  • Don the laboratory coat, ensuring the cuffs are pulled down to the wrists.

  • Don the secondary (outer) pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous dermal seal.

  • Don the N95 respirator and perform a positive/negative pressure seal check.

  • Don safety goggles.

Phase 3: Execution & Weighing
  • Transfer the sealed vial of Deacetyl-N,O-didemethyldiltiazem hydrochloride into the negative-pressure enclosure.

  • Use a ceramic or anti-static coated micro-spatula to transfer the powder. Avoid rapid scraping motions.

  • Once the desired mass is transferred to the volumetric flask, immediately cap both the source vial and the flask before removing them from the enclosure.

Phase 4: Doffing Sequence
  • Remove the outer gloves inside the hood using the "glove-in-glove" technique to trap potential surface contamination. Dispose of them in the solid hazardous waste bin.

  • Exit the hood workspace. Remove goggles, then the respirator, handling them only by the straps.

  • Remove the lab coat and finally the inner gloves. Wash hands immediately with soap and water.

Spill Response and Disposal Workflows

Diltiazem and its related impurities are prone to oxidative degradation and hydrolysis[4]. We exploit this chemical vulnerability during our decontamination protocols.

SpillWorkflow Spill Spill Detected Assess Assess Scale Spill->Assess Minor Analytical Scale (< 50 mg) Assess->Minor Major Preparative Scale (> 50 mg) Assess->Major PPE1 Standard PPE + Wet Wipe Containment Minor->PPE1 PPE2 PAPR & Double Gloves + HEPA Vacuum Major->PPE2 Decon Surface Decon (10% Bleach -> Water -> EtOH) PPE1->Decon PPE2->Decon Waste Hazardous Waste Disposal Protocol Decon->Waste

Fig 2. Tiered spill response and decontamination workflow for chemical handling.

Decontamination Protocol (The 3-Step Wipe)

If a minor spill occurs (< 50 mg) inside the hood:

  • Oxidation (10% Sodium Hypochlorite): Gently place a wipe saturated with 10% bleach over the powder. Reasoning: Do not spray directly, as the kinetic force will aerosolize the powder. The bleach chemically cleaves the benzothiazepine ring, neutralizing pharmacological activity.

  • Aqueous Wash (DI Water): Wipe the area with a water-dampened cloth. Reasoning: Removes corrosive hypochlorite residues and highly water-soluble HCl salts.

  • Organic Wash (70% Ethanol): Perform a final wipe with ethanol. Reasoning: Ensures rapid drying and solubilizes any remaining lipophilic degradation fragments.

Waste Disposal

Never flush Deacetyl-N,O-didemethyldiltiazem hydrochloride down the drain, as it is classified as slightly hazardous to aquatic environments[2]. All contaminated wipes, bench pads, and outer gloves must be sealed in a primary polyethylene bag, placed into a secondary rigid container, and labeled as "Toxic Pharmaceutical Waste (Diltiazem Impurities)" for incineration by a licensed hazardous waste contractor.

References[4] Veeprho. "Diltiazem Impurities and Related Compound." Available at:https://veeprho.com/product-category/diltiazem-impurities/[2] Cayman Chemical. "Diltiazem (hydrochloride) - Safety Data Sheet." Available at:https://www.caymanchem.com/msdss/20079m.pdf[3] Pfizer. "Material Safety Data Sheet: Diltiazem Hydrochloride Tablets." Available at:https://www.pfizer.com/sites/default/files/products/material_safety_data/PZ00661.pdf[1] Clearsynth. "Diltiazem-d4 | CAS No. 112259-41-3 | Clearsynth (Includes reference to CAS 142926-09-8)." Available at:https://www.clearsynth.com/en/diltiazem-d4.html

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Deacetyl-N,O-didemethyldiltiazem hydrochloride
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Deacetyl-N,O-didemethyldiltiazem hydrochloride
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